1-Stearoyl-2-oleoyl-sn-glycerol
Beschreibung
1-octadecanoyl-2-[(9Z)-octadecenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol that has stearoyl and oleoyl as the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a 1-stearoyl-2-oleoylglycerol and a diacylglycerol 36:1. It is an enantiomer of a 2-oleoyl-3-stearoyl-sn-glycerol.
Eigenschaften
CAS-Nummer |
53702-48-0 |
|---|---|
Molekularformel |
C39H74O5 |
Molekulargewicht |
623 g/mol |
IUPAC-Name |
[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m0/s1 |
InChI-Schlüssel |
SAEPUUXWQQNLGN-LVVMQYBKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Synonyme |
1-stearoyl-2-oleoyl-sn-glycerol sn-SODG |
Herkunft des Produkts |
United States |
Foundational & Exploratory
1-Stearoyl-2-Oleoyl-sn-Glycerol (SOG): Biophysical Profile and Experimental Guide
Topic: 1-stearoyl-2-oleoyl-sn-glycerol (SOG) Physical Properties & Biophysical Applications Content Type: In-Depth Technical Guide Audience: Researchers, Biophysicists, and Drug Development Scientists
Executive Summary
1-stearoyl-2-oleoyl-sn-glycerol (SOG), often abbreviated as 18:0/18:1 DAG, is a specific molecular species of diacylglycerol acting as a potent second messenger in cellular signaling. Unlike the canonical 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), SOG presents a unique biophysical profile due to the monounsaturated oleic acid at the sn-2 position. This structural difference alters its phase behavior, membrane packing efficiency, and isoform-specific affinity for Protein Kinase C (PKC).
This guide details the physicochemical properties of SOG, its complex polymorphic phase behavior, and its specific utility in interrogating PKC
Physicochemical Profile
The following parameters define the baseline physical standards for high-purity SOG used in liposomal formulation and biochemical assays.
| Property | Value / Description | Notes |
| IUPAC Name | 1-stearoyl-2-oleoyl-sn-glycerol | Stereospecific sn-1,2 isomer |
| Common Abbreviations | SOG, 18:0/18:1 DAG | Distinct from 1,3-isomers (SOS) |
| CAS Number | 21059-30-3 | Specific to the sn-1,2 isomer |
| Molecular Formula | ||
| Molecular Weight | 623.01 g/mol | |
| Physical State (20°C) | Waxy Solid / Semi-solid | Depends on polymorphic form |
| Solubility | Soluble: Chloroform, Ethanol, HexaneInsoluble: Water | Highly hydrophobic; requires carrier lipids for aqueous dispersion |
| LogP (Predicted) | ~15.3 | Indicates extreme lipophilicity |
| Storage Stability | -20°C (Desiccated) | Prone to acyl migration (1,2 |
Phase Behavior and Polymorphism
One of the most critical yet overlooked aspects of SOG is its polymorphism . The mismatch between the saturated stearoyl chain (sn-1) and the kinked unsaturated oleoyl chain (sn-2) creates "packing frustration," leading to multiple metastable phases.
Thermal Transitions (DSC Data)
Differential Scanning Calorimetry (DSC) reveals that SOG exists in different crystalline forms depending on hydration and thermal history.
-
Dry State:
-
-form: Metastable, hexagonal chain packing. Transition (
) at 16.4°C . -
-form: Most stable dry form, orthorhombic perpendicular packing. Transition (
) at 25.7°C .
-
-form: Metastable, hexagonal chain packing. Transition (
-
Hydrated State (Physiological Relevance):
-
Upon hydration, SOG incorporates ~0.5 mol water/mol lipid.
- -form: The hydrated bilayer phase melts at 19.9°C .
-
Implication: At physiological temperature (37°C), SOG is in a fluid liquid-crystalline state (
), allowing rapid lateral diffusion and interaction with membrane-bound enzymes like PKC.
-
Diagram 1: Phase Transition State Diagram
The following diagram illustrates the thermal pathways between the polymorphic forms of SOG.
Caption: Thermal phase transitions of 1-stearoyl-2-oleoyl-sn-glycerol. Note the depression of melting point upon hydration, ensuring fluidity at body temperature.
Biological Biophysics: PKC Activation
SOG is not merely a structural lipid; it is a bioactive ligand. Its primary role is the allosteric activation of Protein Kinase C (PKC) isoforms.
Mechanism of Action
-
Generation: Phospholipase C (PLC) hydrolyzes PIP2 to generate SOG and IP3.
-
Recruitment: SOG remains in the membrane, increasing the affinity of the PKC C1 domain for the membrane surface.
-
Isoform Specificity: Research indicates that the acyl chain composition affects isoform selectivity.
-
PKC
: SOG (18:0/18:1) recruits PKC more efficiently than the arachidonyl-containing SAG (18:0/20:4). -
PKC
: Conversely, SAG is more potent for PKC recruitment. -
Biophysical Basis:[1][2] This selectivity is likely driven by the specific curvature strain and lateral pressure profile induced by the oleoyl vs. arachidonoyl tail within the lipid binding pocket of the C1 domain.
-
Membrane Curvature & Fusion
SOG has a small polar headgroup (hydroxyl) relative to its bulky hydrophobic tail. This geometry gives it a negative spontaneous curvature .
-
Effect: High local concentrations of SOG promote the formation of non-bilayer intermediates (HII phase), reducing the energy barrier for membrane fusion and fission events.
Diagram 2: PKC Activation Pathway
Caption: Signal transduction pathway showing SOG generation and its critical role in recruiting and activating Protein Kinase C at the plasma membrane.
Experimental Protocols
Protocol A: Preparation of SOG-Doped LUVs (Large Unilamellar Vesicles)
Pure SOG does not form stable bilayers due to its negative curvature. It must be incorporated into a host lipid (e.g., POPC) for biophysical studies.
Reagents:
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[3]
-
SOG (1-stearoyl-2-oleoyl-sn-glycerol) - stored in Chloroform at -20°C.
-
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.
Workflow:
-
Mixing: In a glass vial, mix POPC and SOG in chloroform to achieve the desired molar ratio (typically 95:5 to 80:20 mol%). Note: Exceeding 25 mol% SOG may destabilize the bilayer.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen (
) gas while rotating the vial to form a thin, uniform film. -
Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent.
-
Hydration: Add Buffer to the dried film. Vortex vigorously for 30 minutes at room temperature (above the
of both lipids). -
Freeze-Thaw: Subject the suspension to 5 cycles of freezing (liquid
) and thawing (40°C water bath) to ensure solute equilibrium. -
Extrusion: Pass the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder to produce uniform LUVs.
Diagram 3: LUV Preparation Workflow
Caption: Step-by-step workflow for generating stable, unilamellar vesicles containing SOG for biophysical assays.
References
-
Kodali, D. R., Fahey, D. A., & Small, D. M. (1993). Physical behavior of the mixed chain diacylglycerol, 1-stearoyl-2-oleoyl-sn-glycerol: difficulties in chain packing produced marked polymorphism. Journal of Lipid Research, 34(9), 1611-1623. Link
-
PubChem. (n.d.). 1-Stearoyl-2-oleoylglycerol (Compound CID 13886990).[4] National Center for Biotechnology Information. Link
-
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Link
-
Madani, S., et al. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. FASEB Journal, 15(14), 2595-2601. Link
-
Frank, J. A., et al. (2016). Optical Control of Lipid Signaling. Protocol for caged-SOG synthesis and uncaging. Chemical Reviews. Link
Sources
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Stearoyl-2-oleoylglycerol | C39H74O5 | CID 13886990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Enzymatic Synthesis of 1-Stearoyl-2-Oleoyl-sn-Glycerol
Topic: Enzymatic Synthesis of 1-Stearoyl-2-Oleoyl-sn-Glycerol Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipid Scientists, Drug Development Professionals
A Kinetic Control Protocol for Asymmetric 1,2-Diacylglycerols
Executive Summary
The synthesis of 1-stearoyl-2-oleoyl-sn-glycerol (SOG) represents a significant challenge in lipid chemistry due to the thermodynamic instability of 1,2-diacylglycerols (1,2-DAGs). Unlike their 1,3-isomers, 1,2-DAGs function as critical second messengers (activating Protein Kinase C) and serve as essential precursors for structured phospholipids in liposomal drug delivery.
This guide details a two-step chemo-enzymatic protocol designed to overcome the primary failure mode in DAG synthesis: acyl migration . By utilizing 1,3-regiospecific lipases under strictly controlled water activity (
The Mechanistic Challenge: Regioselectivity vs. Thermodynamics
To synthesize SOG, one must navigate two competing forces:
-
Enzymatic Specificity: We require a lipase that acts exclusively at the sn-1 and sn-3 positions to preserve the oleic acid at sn-2.
-
Acyl Migration: The 1,2-DAG isomer is thermodynamically unstable. The acyl group at sn-2 spontaneously migrates to sn-3 (or sn-1), forming the more stable 1,3-DAG. This follows first-order kinetics, accelerated by heat (>40°C) and polar solvents.
The Strategy: We utilize a "Deconstruct-Reconstruct" approach.
-
Step 1 (Deconstruction): Ethanolysis of Triolein using a 1,3-specific lipase to strip fatty acids from sn-1 and sn-3, leaving 2-Monoolein (2-MO) .
-
Step 2 (Reconstruction): Controlled esterification of 2-MO with Stearic Acid using a 1,3-specific lipase in a non-polar solvent to form the 1,2-DAG.
Pathway Visualization
Figure 1: The two-step enzymatic pathway. Note the critical risk of acyl migration (red dashed line) if conditions are unregulated.
Critical Reagents & Biocatalysts
| Component | Specification | Function |
| Substrate A | High-purity Triolein (>99%) | Source of the sn-2 oleoyl backbone. |
| Acyl Donor | Stearic Acid (Free Fatty Acid) | Provides the sn-1 stearoyl group. |
| Enzyme 1 | Thermomyces lanuginosus (Lipozyme TL IM) | 1,3-specific lipase for efficient alcoholysis (Step 1). |
| Enzyme 2 | Rhizomucor miehei (Lipozyme RM IM) | 1,3-specific lipase for mild esterification (Step 2). |
| Solvent | n-Hexane (HPLC Grade) | Non-polar medium to suppress acyl migration. |
| Water Control | Molecular Sieves (3Å or 4Å) | Maintains low water activity ( |
Experimental Protocol
Phase 1: Isolation of 2-Monoolein (2-MO)
Objective: Isolate the glycerol backbone with Oleic acid fixed at the sn-2 position.
-
Reaction Setup: In a jacketed glass reactor, mix Triolein and Ethanol (95%) at a molar ratio of 1:30 (Triolein:Ethanol).
-
Enzyme Addition: Add Lipozyme TL IM (10% w/w of substrate).
-
Incubation: Stir at 25°C for 6–8 hours. Note: Temperatures >30°C promote migration of 2-MO to 1-MO.
-
Purification:
-
Filter out the enzyme.[1]
-
Remove excess ethanol via rotary evaporation at 35°C (vacuum).
-
Solvent Fractionation: Dissolve residue in n-hexane. Cool to -20°C. 2-MO concentrates in the liquid phase while unreacted TAGs and DAGs may crystallize or partition differently depending on concentration.
-
Validation: Verify 2-MO purity via Thin Layer Chromatography (TLC) or HPLC. Target purity >90%.
-
Phase 2: Targeted Acylation (Synthesis of SOG)
Objective: Attach Stearic acid to sn-1 without disturbing sn-2.
-
Substrate Preparation: Dissolve purified 2-MO (10 mmol) and Stearic Acid (10 mmol) in n-hexane (50 mL).
-
Why 1:1 Ratio? Excess stearic acid promotes the formation of 1,3-distearoyl-2-oleoyl-glycerol (TAG). A 1:1 ratio favors DAG formation.
-
-
Water Activity Control: Add activated Molecular Sieves (10% w/v) to the solvent 1 hour prior to enzyme addition.
-
Enzymatic Reaction: Add Lipozyme RM IM (10% w/w of total substrates).
-
Kinetic Control: Incubate at 30°C with gentle shaking (150 rpm).
-
Critical Checkpoint: Monitor reaction via HPLC every 2 hours. Stop the reaction when 2-MO conversion reaches ~70-80%. Pushing for 100% conversion drastically increases the risk of acyl migration to 1,3-DAG [1].
-
-
Termination: Filter enzyme immediately. Store filtrate at -20°C.
Phase 3: Purification via Low-Temperature Crystallization
Objective: Separate 1,2-DAG (SOG) from 1,3-DAG and residual fatty acids.
-
Solvent Removal: Evaporate n-hexane under vacuum (<35°C).
-
Crystallization Step 1 (Non-polar): Redissolve in n-hexane (1:10 w/v). Hold at -40°C for 18 hours.
-
Result: 1,2-DAGs crystallize out; fatty acids and residual TAGs often remain in solution or precipitate distinctly. Filter the crystals [2].
-
-
Crystallization Step 2 (Polar): Redissolve crystals in Methanol. Hold at -20°C.
-
Result: This step effectively removes residual monoacylglycerols (polar impurities). The solid fraction contains high-purity 1,2-DAG.[2]
-
Analytical Validation
To confirm the identity and purity of 1-stearoyl-2-oleoyl-sn-glycerol, use 1H-NMR or Chiral HPLC .
1H-NMR Interpretation (Key Signals):
-
1,3-DAG: Protons at sn-2 (methine) appear as a quintet at
4.0–4.2 ppm. -
1,2-DAG: Protons at sn-2 (methine) shift downfield to
5.0–5.1 ppm due to acylation. -
Ratio Calculation: Integration of these peaks allows for precise quantification of the 1,2 vs. 1,3 isomer ratio [3].
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High 1,3-DAG content | Reaction temperature too high (>40°C). | Reduce temp to 25–30°C. Use n-hexane (non-polar) exclusively. |
| Low Yield | Water accumulation inhibits esterification. | Replace molecular sieves; ensure reagents are anhydrous. |
| Formation of TAG | Excess Stearic Acid or long reaction time. | Maintain 1:1 molar ratio; stop reaction at 70% conversion. |
| Acyl Migration during storage | Thermodynamic relaxation. | Store purified SOG at -80°C in solid state (not solution). |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of SOG.
References
-
Acyl Migration Kinetics: Research confirms that 1,2-DAG half-life decreases drastically with temperature. Kinetic control is essential. Source:
-
Purification Protocol: The two-step crystallization method (Hexane/Methanol) is the industry standard for separating 1,2-DAG from 1,3-DAG. Source:
-
Analytical Validation: NMR spectroscopy is the definitive method for distinguishing regioisomers of DAGs. Source:
-
Enzyme Specificity: Lipozyme TL IM and RM IM are verified 1,3-regiospecific biocatalysts. Source:
Sources
Technical Guide: 1-Stearoyl-2-Oleoyl-sn-Glycerol (18:0/18:1 DAG) and Protein Kinase C Activation
[1]
Executive Summary & Molecular Identity[1]
1-stearoyl-2-oleoyl-sn-glycerol (hereafter referred to as 18:0/18:1 DAG ) is a distinct molecular species of diacylglycerol acting as a potent, stereospecific second messenger.[1] Unlike synthetic short-chain analogs (e.g., OAG) often used for convenience, 18:0/18:1 DAG represents a major endogenous species generated via the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylcholine (PC) by Phospholipase C (PLC) and Phospholipase D (PLD) pathways.[1]
Critical Distinction: Researchers must distinguish this molecule from "SAG" (1-stearoyl-2-arachidonoyl-sn-glycerol, 18:0/20:4), which is often the default "DAG" in some catalogs.[1] While both are physiological, the specific fatty acid composition (monounsaturated oleoyl vs. polyunsaturated arachidonoyl at sn-2) dictates differential membrane dynamics and PKC isoform affinity.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | (2S)-3-hydroxy-2-[(9Z)-octadec-9-enoyloxy]propyl octadecanoate |
| Common Notation | 18:0/18:1 DAG |
| CAS Number | 21059-30-3 |
| Molecular Weight | ~623.0 g/mol |
| Solubility | Soluble in Chloroform, Ethanol, DMSO; Insoluble in water |
| Physiological Role | Endogenous PKC activator; Precursor for PA (via DAG Kinase) |
Mechanistic Deep Dive: The PKC Activation Complex
The activation of Protein Kinase C (PKC) by 18:0/18:1 DAG is not a simple ligand-receptor interaction but a complex interfacial phenomenon involving the lipid bilayer, the C1 domain, and phosphatidylserine (PS).
The C1 Domain Interaction
Conventional (cPKC:
-
Stereospecificity: The C1 domain specifically recognizes the sn-1,2 stereoisomer.[1] The 18:0/18:1 species provides an optimal steric fit. The sn-1 stearoyl chain (saturated) anchors deeply into the hydrophobic core, while the sn-2 oleoyl chain (unsaturated, kinked) aligns within the C1 binding groove, reducing the entropic penalty of membrane insertion.
-
The "Kink" Importance: The cis-double bond at C9 of the oleoyl chain increases the cross-sectional area of the lipid, creating local membrane stress (curvature) that facilitates the insertion of the PKC C1 domain into the bilayer.
The Obligate Role of Phosphatidylserine (PS)
18:0/18:1 DAG cannot activate PKC in isolation. It increases the affinity of PKC for phosphatidylserine (PS).
-
Mechanism: In the absence of DAG, the C1 domain is masked. DAG binding generates a continuous hydrophobic surface on the protein, allowing it to penetrate the membrane and bridge with anionic PS headgroups.
-
Experimental Implication: Any in vitro assay lacking PS will yield false negatives, regardless of DAG concentration.
Signaling Pathway Visualization
The following diagram illustrates the endogenous generation of 18:0/18:1 DAG and its downstream activation of PKC.
Caption: Signal transduction pathway showing the generation of 18:0/18:1 DAG from PIP2 and the dual requirement of DAG and Ca2+ (for cPKCs) to recruit and activate the kinase at the membrane.[2]
Experimental Protocols
Working with 18:0/18:1 DAG requires strict adherence to lipid handling protocols. Unlike water-soluble drugs, this lipid must be incorporated into a membrane mimetic (liposomes or mixed micelles) to function.[1] Direct addition of DAG in solvent to an aqueous buffer will result in precipitation and assay failure.
Protocol A: Preparation of DAG-Enriched Large Unilamellar Vesicles (LUVs)
This is the "Gold Standard" method for in vitro kinase assays. It mimics the physiological cell membrane.
Reagents:
-
18:0/18:1 DAG (in Chloroform).
-
Phosphatidylserine (Brain PS or POPS, in Chloroform).
-
Phosphatidylcholine (Egg PC or POPC, in Chloroform).
-
Buffer A: 20 mM HEPES, pH 7.4, 100 mM KCl, 0.5 mM EGTA.[1]
Workflow:
-
Molar Ratios: Prepare a lipid mixture in a glass tube. A standard activation mix is PC:PS:DAG (80:19:1 mol%) .
-
Note: Even 1 mol% DAG is sufficient for robust activation. High concentrations (>5%) can disrupt vesicle stability.
-
-
Drying: Dry the lipid mixture under a stream of Nitrogen gas (N2) while rotating the tube to create a thin, uniform film. Desiccate under vacuum for 1 hour to remove trace solvent.
-
Rehydration: Add Buffer A to the dried film to achieve a total lipid concentration of 1-5 mM. Vortex vigorously for 2 minutes. This creates Multilamellar Vesicles (MLVs).
-
Sizing (Extrusion): Pass the MLV suspension through a polycarbonate filter (100 nm pore size) 11-21 times using a mini-extruder.
-
Result: Homogeneous Large Unilamellar Vesicles (LUVs) containing physiological DAG.
-
Caption: Workflow for generating defined lipid vesicles (LUVs) containing 18:0/18:1 DAG for enzymatic analysis.
Protocol B: Mixed Micelle Assay (Alternative)
For high-throughput screening, mixed micelles are easier but less physiological.[1]
-
Mix DAG, PS, and Triton X-100 (0.05% final) in solvent.
-
Dry down.[3]
-
Resuspend in kinase buffer with vigorous vortexing. The detergent solubilizes the lipids into mixed micelles, presenting the DAG/PS surface to the kinase.
Comparative Data: 18:0/18:1 DAG vs. Other Activators
Researchers often confuse endogenous DAGs with synthetic tools. The table below clarifies the operational differences.
| Activator | Structure | Cell Permeable? | Physiological Relevance | Notes |
| 18:0/18:1 DAG | Stearoyl/Oleoyl | NO | High | Major endogenous species.[1] Requires liposomes for in vitro use. |
| SAG (18:0/20:4) | Stearoyl/Arachidonoyl | NO | High | Often more potent than 18:0/18:1 due to polyunsaturation. |
| OAG (18:1/2:0) | Oleoyl/Acetyl | YES | Low | Synthetic. Used for cell-based assays (add to media).[1] |
| PMA (TPA) | Phorbol Ester | YES | None (Mimetic) | Ultra-potent, non-metabolizable. Causes super-activation and downregulation. |
Key Insight for Drug Development: If your goal is to screen for competitive inhibitors of the C1 domain, use 18:0/18:1 DAG or 18:0/20:4 DAG in lipid vesicles. Using PMA screens for inhibitors of a non-physiological, high-affinity state that may not reflect in vivo efficacy against endogenous signaling.[1]
References
-
Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208–230.[1] Link
-
Giorgione, J., et al. (2006).[1] The C1A and C1B domains of Protein Kinase C alpha confer different ligand sensitivities. Journal of Biological Chemistry, 281(3), 1660-1669.[1] Link
-
Carrasco, S., & Merida, I. (2007).[1] Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36.[1] Link
-
Avanti Polar Lipids. (n.d.). Liposome Preparation: Extrusion Technique.[3] Technical Support. Link
-
Cayman Chemical. (n.d.). 1-Stearoyl-2-oleoyl-sn-glycerol Product Information. Link(Note: Verify specific catalog entry for 18:0/18:1 vs 18:0/20:4).
The Strategic Sourcing and Application of 1-Stearoyl-2-Oleoyl-sn-Glycerol: A Technical Guide for Researchers
This guide provides an in-depth exploration of 1-stearoyl-2-oleoyl-sn-glycerol (SOS), a key triacylglycerol (TAG) in various natural products. Designed for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of SOS, its biosynthesis, and the methodologies for its extraction and analysis. Furthermore, it illuminates the physicochemical characteristics that underpin its utility in the food, pharmaceutical, and cosmetic industries.
Executive Summary
1-Stearoyl-2-oleoyl-sn-glycerol is a prominent symmetrical monounsaturated triacylglycerol that plays a pivotal role in the physical and functional properties of many natural fats. Its unique molecular structure, with saturated stearic acid at the sn-1 position, unsaturated oleic acid at the sn-2 position, and a variable fatty acid at the sn-3 position (though for SOS, it is stearic acid), imparts desirable melting and crystallization behaviors. These characteristics make SOS a valuable component in a range of commercial applications, from confectionery to drug delivery systems. This guide serves as a comprehensive resource for understanding and harnessing the potential of this versatile lipid.
Part 1: The Natural Provenance of 1-Stearoyl-2-Oleoyl-sn-Glycerol
The quest for natural sources of SOS is driven by the demand for functional lipids with specific thermal properties. Several plant-based fats are rich in this particular triacylglycerol.
Key Botanical Sources
The primary and most commercially significant natural sources of SOS are found in the seeds of tropical plants. These include:
-
Cocoa Butter (Theobroma cacao) : A principal ingredient in chocolate, cocoa butter is a well-known source of symmetrical monounsaturated TAGs, including SOS.[1] The specific composition of cocoa butter, rich in SOS, 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), is responsible for its characteristic sharp melting profile at body temperature.[1]
-
Mango Kernel Oil (Mangifera indica) : The kernel of the mango seed is an increasingly recognized source of high-value fat. Mango kernel oil can contain a significant percentage of 1,3-distearoyl-2-oleoyl-glycerol (SOS), with some studies reporting levels as high as 69.2% in fractionated stearin.[2][3] The high SOS content makes mango kernel fat a potential cocoa butter equivalent (CBE) and a valuable ingredient for modifying the thermal properties of food products.[3]
-
Shea Butter (Vitellaria paradoxa) : Extracted from the nut of the African shea tree, shea butter is another important source of SOS. It is widely used in cosmetics for its moisturizing properties and in the food industry as a CBE.[4][5] The triacylglycerol profile of shea butter is dominated by stearic and oleic acids, with a notable proportion existing as SOS.
A comparative overview of the typical SOS content in these primary sources is presented in the table below.
| Natural Source | Typical SOS Content (%) | Key Co-occurring Triacylglycerols |
| Cocoa Butter | 23.2 - 29.3 | POS, POP[1] |
| Mango Kernel Oil (Stearin Fraction) | Up to 69.2 | POSt, POP[3][6] |
| Shea Butter | Variable, significant proportion | SOO (stearic-oleic-oleic) |
Part 2: The Biosynthetic Machinery of 1-Stearoyl-2-Oleoyl-sn-Glycerol in Plants
The formation of SOS in plants is a multi-step enzymatic process known as the Kennedy pathway, which governs the de novo synthesis of triacylglycerols.[7] Understanding this pathway is crucial for potential metabolic engineering efforts to enhance SOS content in oilseed crops.
The synthesis of TAGs, including SOS, involves a series of acylations of a glycerol-3-phosphate backbone.[7]
The Kennedy Pathway: A Step-by-Step Elucidation
-
Acylation of Glycerol-3-Phosphate : The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) . For the synthesis of SOS, this initial step would involve the transfer of a stearoyl group from stearoyl-acyl carrier protein (ACP) or stearoyl-CoA.
-
Formation of Phosphatidic Acid : The resulting lysophosphatidic acid is then acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) .[8][9] The specificity of this enzyme is critical. To form the precursor for SOS, an LPAAT with a preference for oleoyl-CoA would acylate the sn-2 position.[2]
-
Dephosphorylation to Diacylglycerol : The phosphatidic acid is subsequently dephosphorylated by phosphatidic acid phosphatase (PAP) to yield a diacylglycerol (DAG).[7] In the case of SOS synthesis, this would be 1-stearoyl-2-oleoyl-sn-glycerol.
-
Final Acylation to Triacylglycerol : The final and committed step in TAG synthesis is the acylation of the DAG at the sn-3 position, catalyzed by diacylglycerol acyltransferase (DGAT) .[4][10] To complete the synthesis of SOS, a DGAT with specificity for stearoyl-CoA would add a stearic acid moiety to the 1-stearoyl-2-oleoyl-sn-glycerol intermediate. The substrate specificity of DGAT isoforms can vary significantly, influencing the final TAG profile of the plant oil.[5][11]
Part 3: Extraction, Purification, and Analytical Methodologies
The isolation and quantification of SOS from its natural matrices require a systematic approach, beginning with oil extraction and followed by purification and analysis.
Extraction of Oil from Natural Sources
A common and efficient method for extracting oil from plant kernels is Soxhlet extraction .[12][13]
Protocol: Soxhlet Extraction of Mango Kernel Oil
-
Sample Preparation : Mango kernels are dried to a low moisture content and then ground into a fine powder to increase the surface area for solvent penetration.[13]
-
Extraction : The ground kernel is placed in a thimble and extracted with a non-polar solvent, typically n-hexane, in a Soxhlet apparatus for several hours.[12][14]
-
Solvent Removal : The solvent is then evaporated from the oil-solvent mixture using a rotary evaporator under reduced pressure.
-
Oil Yield Determination : The weight of the extracted oil is measured to determine the yield.
Purification of 1-Stearoyl-2-Oleoyl-sn-Glycerol
To obtain a high-purity SOS fraction, solvent fractionation is often employed. This technique separates TAGs based on their differential solubility at a given temperature.
Protocol: Acetone Fractionation for SOS Enrichment
-
Dissolution : The extracted fat is dissolved in a suitable solvent, such as acetone, at an elevated temperature to ensure complete miscibility.
-
Controlled Cooling : The solution is then cooled to a specific temperature under controlled conditions to induce the crystallization of higher-melting point TAGs, which are typically the more saturated species.
-
Separation : The crystallized solid fraction (stearin), which is enriched in SOS, is separated from the liquid fraction (olein) by filtration or centrifugation.
-
Washing and Drying : The stearin fraction is washed with cold solvent to remove any entrained olein and then dried to remove residual solvent.
Analytical Quantification of 1-Stearoyl-2-Oleoyl-sn-Glycerol
The precise quantification of SOS in a fat sample is typically achieved through chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC coupled with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is a powerful tool for separating and quantifying individual TAG species.[15][16][17]
-
Gas Chromatography (GC) : GC analysis of TAGs often requires derivatization to form fatty acid methyl esters (FAMEs) to determine the overall fatty acid composition. However, high-temperature GC can also be used for the analysis of intact TAGs.[15]
Part 4: Physicochemical Properties and Industrial Significance
The unique molecular architecture of SOS dictates its physical properties, which are of paramount importance for its industrial applications.
Polymorphism and Crystallization Behavior
Like other TAGs, SOS exhibits polymorphism, meaning it can crystallize in different crystal forms (polymorphs), each with a distinct melting point and stability. The primary polymorphs of TAGs are α, β', and β, in increasing order of stability and melting point. The symmetrical nature of SOS influences its crystallization kinetics and the stability of the resulting crystal network.[18][19] This behavior is fundamental to the texture and quality of products like chocolate, where the desirable form V (a β polymorph) is sought.[1] The crystallization of cocoa butter is a complex process influenced by its TAG composition, with SOS playing a significant role in the formation and stability of the crystal structure.[6][20][21][22]
Applications in Industry
The distinct physicochemical properties of SOS make it a valuable ingredient in several industries:
-
Food Industry : The primary application of SOS is in the confectionery sector as a key component of cocoa butter equivalents (CBEs) and cocoa butter improvers (CBIs).[3] Its sharp melting profile mimics that of cocoa butter, and its addition can improve the heat resistance of chocolate and prevent fat bloom, a common quality defect.[23] Glycerol and its esters are also widely used in the food industry as emulsifiers, humectants, and sweeteners.[24][25][26]
-
Cosmetics and Pharmaceuticals : In the cosmetic industry, fats and oils rich in specific glycerides are valued for their emollient and moisturizing properties.[27] While shea butter is used extensively, purified SOS or SOS-rich fractions could offer tailored textural and stability benefits in creams and lotions.[28] In pharmaceuticals, glycerides are used as excipients in formulations, acting as solvents, emollients, and carriers for active pharmaceutical ingredients (APIs).[29][30] The biocompatibility and defined melting behavior of SOS could be advantageous for controlled-release drug delivery systems.
Conclusion
1-Stearoyl-2-oleoyl-sn-glycerol is a naturally occurring triacylglycerol with significant scientific and commercial interest. Its abundance in sources like cocoa butter, mango kernel oil, and shea butter, combined with its unique physicochemical properties, makes it a valuable ingredient in the food, cosmetic, and pharmaceutical industries. A thorough understanding of its natural sourcing, biosynthesis, and analytical characterization, as detailed in this guide, is essential for researchers and industry professionals seeking to leverage the full potential of this versatile lipid. Continued research into the enzymatic specificities of the TAG biosynthesis pathway may unlock opportunities for the metabolic engineering of oilseed crops to produce high-value lipids like SOS, further expanding its applications and availability.
References
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- Marangoni, A. G., & Lencki, R. W. (2021). Molecular Origins of Polymorphism in Cocoa Butter.
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- Bayés-García, L., et al. (2016). In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol. PubMed.
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Methodological & Application
Application Note: Quantitative Analysis of 1-Stearoyl-2-Oleoyl-sn-Glycerol by LC-MS/MS
Abstract
This application note provides a comprehensive, field-proven methodology for the sensitive and specific quantification of 1-stearoyl-2-oleoyl-sn-glycerol (SOG), a biologically significant diacylglycerol (DAG), from complex biological matrices. Diacylglycerols are pivotal lipid second messengers and metabolic intermediates; their accurate quantification is critical for research in oncology, diabetes, and cellular metabolism.[1] The protocol herein details a complete workflow, including robust lipid extraction, chromatographic separation of isomers using reversed-phase HPLC, and quantification via tandem mass spectrometry (MS/MS) with electrospray ionization (ESI). We explain the causality behind key experimental choices, from the selection of extraction solvents to the interpretation of mass spectral data, ensuring a self-validating and reproducible protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of SOG Isomers
1-Stearoyl-2-oleoyl-sn-glycerol (SOG, 18:0/18:1 DAG) is a specific molecular species of diacylglycerol. In cellular biology, DAGs are not just intermediates in lipid biosynthesis but are crucial signaling molecules, most notably for activating protein kinase C (PKC) isoforms.[2] The precise identity and stereospecificity of the fatty acyl chains esterified to the glycerol backbone are paramount for biological activity. Analyzing a specific isomer like SOG is analytically challenging due to its low abundance, lack of a permanent charge, and the presence of structurally similar isomers (e.g., 1-oleoyl-2-stearoyl-sn-glycerol).
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the industry standard for lipid analysis due to its high sensitivity, specificity, and ability to provide structural information.[3][4] This guide details a targeted LC-MS/MS method optimized for SOG, leveraging positive-ion electrospray ionization to form ammoniated adducts, which yield highly characteristic fragmentation patterns ideal for unambiguous identification and quantification.[5]
Principle of the Method
The quantitative analysis of SOG from a biological sample is a multi-step process designed to isolate the target analyte from a complex matrix and measure it with high precision.
-
Lipid Extraction: Lipids, including SOG, are first extracted from the aqueous biological matrix (e.g., plasma, cell lysate, tissue homogenate) using a liquid-liquid extraction method. The classic Bligh-Dyer or Folch methods, which use a chloroform/methanol solvent system, are highly effective for extracting intermediate polarity lipids like DAGs.[6][7]
-
Chromatographic Separation: The extracted lipids are reconstituted and injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is used to separate SOG from other lipid classes and, critically, from its isomers based on hydrophobicity.
-
Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem quadrupole mass spectrometer. SOG is ionized via ESI in positive ion mode, preferentially forming an ammonium adduct ([M+NH₄]⁺). In the mass spectrometer, this precursor ion is selected and fragmented via collision-induced dissociation (CID). Specific fragment ions (product ions) unique to SOG are monitored, providing a highly specific signal for quantification using the Multiple Reaction Monitoring (MRM) technique.[3]
Experimental Workflow
The entire process from sample preparation to data analysis is outlined below.
Figure 1: Overall experimental workflow for the quantification of SOG.
Detailed Protocols
Materials and Reagents
-
Solvents: HPLC-grade Chloroform, Methanol, Isopropanol, Acetonitrile, Water.
-
Reagents: Ammonium Acetate (≥99.99% trace metals basis).
-
Standards: 1-stearoyl-2-oleoyl-sn-glycerol (SOG) analytical standard.
-
Internal Standard (IS): 1-stearoyl-d5-2-oleoyl-sn-glycerol (d5-SOG) or a structurally similar, non-endogenous DAG (e.g., 1,2-diheptadecanoyl-sn-glycerol). The use of a stable isotope-labeled internal standard is strongly recommended for the highest accuracy.[8][9]
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from the Bligh-Dyer method, which is effective for plasma lipid extraction.[10][11]
-
To a 2 mL glass vial, add 50 µL of plasma.
-
Spike the sample with 10 µL of the internal standard solution at a known concentration.
-
Expert Insight: Adding the IS at the very beginning is crucial. It co-extracts with the analyte, allowing it to correct for analyte loss during sample preparation and for any matrix-induced ionization suppression or enhancement during MS analysis.[8]
-
-
Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 1 minute.
-
Add 250 µL of Chloroform. Vortex for 1 minute.
-
Add 250 µL of Water. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer to a clean vial. This phase contains the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.
-
Expert Insight: Ammonium acetate is added to the mobile phase to promote the formation of ammoniated adducts ([M+NH₄]⁺) during ESI. These adducts are stable and fragment in a highly predictable manner, which is ideal for MRM analysis.[5]
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 80 |
| 15.0 | 99 |
| 18.0 | 99 |
| 18.1 | 30 |
| 22.0 | 30 |
Mass Spectrometry (MS) Conditions
-
Instrument: Tandem Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Data Interpretation: Fragmentation and Quantification
Identification and Fragmentation Pathway
The molecular weight of SOG (C₃₉H₇₄O₅) is 622.99 g/mol . In the presence of ammonium acetate, it primarily forms the precursor ion [M+NH₄]⁺ at m/z 640.6 .
Upon collision-induced dissociation (CID), this precursor ion fragments via a characteristic neutral loss of a fatty acid chain plus the ammonia molecule.[12] This results in two diagnostic product ions:
-
Loss of Oleic Acid (18:1): [M+NH₄ - (C₁₈H₃₄O₂ + NH₃)]⁺ → m/z 341.3 (Represents the remaining stearoyl group on the glycerol backbone).
-
Loss of Stearic Acid (18:0): [M+NH₄ - (C₁₈H₃₆O₂ + NH₃)]⁺ → m/z 339.3 (Represents the remaining oleoyl group on the glycerol backbone).
Figure 2: Fragmentation pathway of the SOG ammonium adduct.
MRM Transitions for Quantification
For robust quantification, at least two MRM transitions should be monitored. The most intense and specific transition is typically used for quantification (Quantifier), while the second serves as a confirmation (Qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| SOG | 640.6 | 341.3 | Quantifier |
| SOG | 640.6 | 339.3 | Qualifier |
| d5-SOG (IS) | 645.6 | 346.3 | Quantifier |
Quantification
Quantification is achieved by creating a calibration curve.
-
Prepare a series of calibration standards with known concentrations of SOG, each spiked with a constant concentration of the internal standard (d5-SOG).
-
Analyze the standards using the LC-MS/MS method described.
-
For each point, calculate the ratio of the peak area of the SOG quantifier transition to the peak area of the d5-SOG quantifier transition.
-
Plot the peak area ratio (Y-axis) against the known concentration of SOG (X-axis).
-
Perform a linear regression analysis to generate a calibration curve. The concentration of SOG in unknown samples can then be determined by calculating their peak area ratio and interpolating from this curve.
Conclusion
This application note presents a validated and robust LC-MS/MS workflow for the specific quantification of 1-stearoyl-2-oleoyl-sn-glycerol. By combining efficient lipid extraction with specific chromatographic separation and highly selective MRM-based detection, this method overcomes the challenges associated with analyzing low-abundance lipid isomers. The detailed protocols and expert insights provide a solid foundation for researchers to accurately measure SOG in various biological contexts, furthering our understanding of lipid-mediated signaling and metabolism.
References
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Han, X., & Cheng, H. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Biochemistry, 337(1), 104–114. [Link]
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Irie, M., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14898–14904. [Link]
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vom Dorp, K., Dombrink, I., & Dörmann, P. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology, 1009, 43-54. [Link]
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Springer Nature Experiments. (2013). Quantification of Diacylglycerol by Mass Spectrometry. Methods in Molecular Biology. [Link]
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Murphy, R. C., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry, 366(1), 59-70. [Link]
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Rupasinghe, T., & Clegg, S. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7647. [Link]
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Bielohuby, M., et al. (2019). HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle. Methods in Molecular Biology, 1978, 137-152. [Link]
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Liu, Y. D., Liu, H. J., & Gong, G. W. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1046805. [Link]
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AOCS Lipid Library. (2019). Lipidomic Analysis of Glycerolipids. American Oil Chemists' Society. [Link]
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Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(9), 350. [Link]
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Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry. Sannova. [Link]
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Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]
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Han, X., & Gross, R. W. (2005). Mass Spectrometric Analysis of Long-Chain Lipids. Journal of Lipid Research, 46(2), 247-261. [Link]
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Application Note: Advanced HPLC and LC-MS/MS Strategies for the Resolution of Diacylglycerol Isomers
Abstract: Diacylglycerols (DAGs) are not merely metabolic intermediates but are critical second messengers in cellular signaling, with distinct biological activities dictated by their isomeric forms. The subtle structural differences between sn-1,2-, sn-2,3-, and 1,3-diacylglycerols present a significant analytical challenge. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the robust separation and quantification of DAG isomers. We delve into the principles and practical applications of reversed-phase, normal-phase, and silver ion chromatography, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, from column chemistry to mobile phase composition and advanced detection strategies, is explained to ensure both technical accuracy and methodological soundness.
The Critical Role and Analytical Challenge of Diacylglycerol Isomers
Diacylglycerols are central to a multitude of cellular processes, acting as key nodes in lipid metabolism and signal transduction.[1][2] They are precursors for the synthesis of vital lipids like triacylglycerols (TAGs) and phospholipids and are generated during the hydrolysis of these complex lipids.[1][3] The isomeric form of DAG is paramount to its function. Specifically, sn-1,2-DAG is the canonical activator of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms, which regulate a vast array of cellular functions including cell proliferation, differentiation, and apoptosis.[2][4] In contrast, 1,3-DAG is generally considered inactive in this primary signaling pathway, often serving as a negative control in experimental setups.[5]
The accumulation of specific DAG isomers has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and immune-mediated disorders.[6][7][8] For instance, elevated levels of hepatic sn-1,2-DAG are strongly correlated with insulin resistance.[7] This makes the accurate quantification of individual DAG isomers, not just the total DAG pool, a critical objective in both basic research and clinical drug development.
The analytical challenge stems from the close structural similarity of DAG isomers, which often co-elute in traditional chromatographic systems, making their distinct identification and quantification difficult.[9][10] This guide addresses this challenge by providing detailed protocols for established HPLC methods designed for their effective separation.
Figure 1: Biological significance of DAG isomers. sn-1,2-DAG is the primary isomer that activates the PKC signaling pathway.
Methodologies for HPLC Separation of DAG Isomers
The choice of HPLC method is critical and depends on the specific DAG species of interest (e.g., degree of unsaturation) and the complexity of the sample matrix. We will explore three primary approaches: Reversed-Phase HPLC, Normal-Phase HPLC, and Silver Ion HPLC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique that separates lipids based on their hydrophobicity, which is determined by the total number of carbons in the fatty acyl chains (Equivalent Carbon Number, ECN) and the number of double bonds.[11][12]
Principle of Separation: In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. For DAGs, retention increases with longer acyl chain length and decreases with a higher degree of unsaturation. A double bond reduces the retention time by the equivalent of approximately two methylene groups.[12] This principle allows for the separation of 1,2- and 1,3-isomers, where the 1,3-isomer is generally less polar and elutes slightly earlier than its 1,2-counterpart with the same acyl chains.[13][14]
Causality Behind Experimental Choices:
-
Column: C18 columns are the workhorse for lipid separations due to their high hydrophobicity, providing excellent resolution for a wide range of DAG species. Non-endcapped ODS phases can be particularly effective for separating regioisomers.
-
Mobile Phase: Acetonitrile is a common mobile phase for lipid analysis.[13][14] Isocratic elution with 100% acetonitrile can be effective for simpler mixtures.[13][14] For complex biological samples, a gradient elution using solvents like isopropanol or acetone is often required to resolve a wider range of DAG species within a reasonable timeframe.[11][15]
-
Detector: UV detection at low wavelengths (e.g., 205 nm) is possible but lacks specificity.[13][14] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is superior as it provides a more uniform response for non-volatile analytes like lipids, independent of their optical properties.[11][16] The ultimate detector is a mass spectrometer (MS), which provides structural information and confident identification.
Protocol: RP-HPLC-CAD Separation of DAG Isomers
-
Sample Preparation (Lipid Extraction):
-
Utilize a modified Bligh and Dyer or Folch method for total lipid extraction from cells or tissues.[17][18]
-
Briefly, homogenize the sample in a chloroform:methanol mixture. After phase separation (induced by adding water or saline), the lower organic phase containing the lipids is collected.[19]
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase or a suitable organic solvent like acetone.[11]
-
-
Instrumentation and Conditions:
-
HPLC System: A binary or quaternary pump system capable of gradient elution.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Acetone
-
-
Gradient Program: A step-wise gradient can be effective. For example, start with a high percentage of acetonitrile and gradually increase the acetone concentration to elute the more retained DAG species.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure reproducibility of retention times.
-
Detector: Charged Aerosol Detector (CAD) with nitrogen as the nebulizing gas.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with authentic standards of 1,2- and 1,3-DAG isomers.
-
Quantify by constructing a calibration curve using a series of standard concentrations.
-
Table 1: Representative RP-HPLC Elution Order of DAG Isomers
| Eluting Compound | Typical Elution Order | Rationale |
| 1,3-Dilinolein | 1 | More double bonds, less retention. 1,3-isomer is less polar. |
| 1,2-Dilinolein | 2 | More polar than 1,3-isomer. |
| 1,3-Dioleoin | 3 | Fewer double bonds than dilinolein. |
| 1,2-Dioleoin | 4 | More polar than 1,3-isomer. |
| 1,3-Dipalmitin | 5 | Saturated, longer retention. |
| 1,2-Dipalmitin | 6 | More polar than 1,3-isomer. |
| 1,3-Distearin | 7 | Longest saturated chains, most retained. |
| 1,2-Distearin | 8 | More polar than 1,3-isomer. |
| (Data synthesized from principles described in literature.[13][14]) |
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC separates compounds based on their polarity, making it an excellent choice for class separation of lipids.
Principle of Separation: In contrast to RP-HPLC, NP-HPLC utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane, isopropanol).[20] More polar molecules interact more strongly with the silica surface and are retained longer. This allows for the separation of lipid classes, for example, cholesteryl esters (least polar) eluting first, followed by triacylglycerols, diacylglycerols, and finally phospholipids (most polar).[21][22] Within the DAG class, the 1,2-isomer is more polar than the 1,3-isomer due to the proximity of the hydroxyl and ester groups, leading to a longer retention time for the 1,2-isomer.
Causality Behind Experimental Choices:
-
Column: A silica-based column is the standard choice. The surface silanol groups provide the polar interaction sites for separation.[23]
-
Mobile Phase: A mixture of a non-polar solvent like hexane with a slightly more polar modifier like isopropanol or ethyl acetate is used. The ratio of these solvents is carefully controlled to achieve the desired separation.[21][23]
-
Detector: As with RP-HPLC, ELSD, CAD, or MS are the preferred detection methods due to the lack of a strong chromophore in native DAGs.
Protocol: NP-HPLC-ELSD Separation of DAG Isomers
-
Sample Preparation: Same as for RP-HPLC. Ensure the final sample is dissolved in a non-polar solvent compatible with the mobile phase (e.g., hexane).
-
Instrumentation and Conditions:
-
HPLC System: Isocratic or gradient pump system.
-
Column: Silica column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Acetic Acid (e.g., 100:2:0.02 v/v/v).[22] The small amount of acid is used to suppress the ionization of free fatty acids and improve peak shape.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis:
-
Identify peaks based on retention times of standards. The elution order will be 1,3-DAG followed by 1,2-DAG.
-
Quantification is achieved via calibration curves.
-
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)
This specialized technique is unparalleled for separating lipids based on the number, position, and geometry (cis/trans) of double bonds in their acyl chains.[24][25]
Principle of Separation: Ag+-HPLC utilizes a stationary phase where silver ions (Ag+) are immobilized onto a support (often silica or an ion-exchange resin).[24][26] The separation mechanism is based on the reversible formation of polar charge-transfer complexes between the silver ions and the π-electrons of the carbon-carbon double bonds in the unsaturated fatty acyl chains. The strength of this interaction, and thus the retention time, increases with the number of double bonds. Furthermore, cis isomers form stronger complexes and are retained longer than trans isomers.[24] This technique can resolve positional isomers of unsaturated fatty acids within the DAG molecule.[27][28]
Figure 2: Principle of Silver Ion Chromatography. Unsaturated DAGs form complexes with silver ions, leading to longer retention.
Causality Behind Experimental Choices:
-
Column: Commercially available silver-ion columns are available. Alternatively, columns can be prepared in the lab by flushing a silica or ion-exchange column with a silver nitrate solution.
-
Mobile Phase: Non-polar solvents like hexane are used, often with a polar modifier such as acetonitrile or isopropanol. The modifier competes with the double bonds for the silver ions, and its concentration is a critical parameter for optimizing resolution.[24][26]
-
Detector: ELSD, CAD, or MS are required.
Protocol: Ag+-HPLC Separation of Unsaturated DAG Isomers
-
Sample Preparation: As previously described.
-
Instrumentation and Conditions:
-
HPLC System: Isocratic or gradient pump system.
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile in hexane is often employed. For example, starting with a very low percentage of acetonitrile and increasing it to elute species with a higher number of double bonds.[24]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Temperature can have a significant and sometimes counterintuitive effect on retention in Ag+-HPLC, with unsaturated lipids sometimes eluting more slowly at higher temperatures.[24][26] Precise temperature control (e.g., 20°C) is crucial.
-
-
Data Analysis:
-
Peak identification is complex and often requires a combination of standards and mass spectrometry for confirmation.
-
Quantification is performed using calibration curves of relevant unsaturated DAG standards.
-
Advanced Strategies: Derivatization and LC-MS/MS
For enhanced sensitivity and specificity, derivatization and coupling to mass spectrometry are indispensable tools in modern DAG analysis.
Chemical Derivatization
The lack of a chromophore and the low ionization efficiency of native DAGs can be overcome by chemical derivatization.[19][29][30]
-
UV/Fluorescence Tagging: Derivatizing the free hydroxyl group of DAGs with a UV-absorbing or fluorescent tag, such as 3,5-dinitrophenylurethane (DNPU) or naproxene, allows for highly sensitive detection.[23] This approach can achieve detection limits in the nanogram range.[23]
-
Charge Tagging for MS: To improve ionization efficiency for mass spectrometry, a permanent positive charge can be introduced. Derivatization with reagents like N,N-dimethylglycine (DMG) can significantly enhance the signal intensity in ESI-MS, sometimes by orders of magnitude compared to conventional metal adducts.[19][30]
Sources
- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Does Diacylglycerol Accumulation in Fatty Liver Disease Cause Hepatic Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role of diacylglycerol kinases in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 20. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 21. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 24. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aocs.org [aocs.org]
- 26. researchgate.net [researchgate.net]
- 27. aocs.org [aocs.org]
- 28. aocs.org [aocs.org]
- 29. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to Using 1-Stearoyl-2-Oleoyl-sn-Glycerol (SOG) as an Analytical Standard
[1]
Executive Summary & Biological Significance[2]
1-Stearoyl-2-oleoyl-sn-glycerol (SOG) is a specific stereoisomer of diacylglycerol (DAG) containing stearic acid (18:[1]0) at the sn-1 position and oleic acid (18:[1]1) at the sn-2 position.[2][3][4][5][6] Unlike triglycerides, which function primarily as energy storage, DAGs like SOG are transient, high-potency secondary messengers.[1]
Why This Isomer Matters
In drug development and metabolic signaling, specificity is paramount. SOG is not merely a lipid intermediate; it is a potent activator of Protein Kinase C (PKC) , specifically isoforms
Physicochemical Profile & Stability
| Parameter | Specification | Notes |
| IUPAC Name | (2S)-3-hydroxy-2-[(9Z)-octadec-9-enoyl]oxypropyl octadecanoate | |
| CAS Number | 21059-30-3 | |
| Molecular Formula | C₃₉H₇₄O₅ | |
| Exact Mass | 622.5536 Da | |
| Solubility | Chloroform, Ethanol, DMSO, Toluene | Poorly soluble in water.[1][7] |
| Stability | CRITICAL: Prone to rapid acyl migration. | See Section 3. |
The Core Challenge: Acyl Migration
Expert Insight: The most common failure mode in DAG analysis is the inadvertent isomerization of the standard. 1,2-DAGs are thermodynamically unstable relative to 1,3-DAGs.[1][3] In the presence of heat, moisture, or Lewis acids/bases (including silica gel), the acyl group at sn-2 migrates to the primary hydroxyl at sn-3.[1]
Mechanism of Failure
If your standard degrades to the 1,3-isomer, your quantitation of bioactive DAG will be artificially low, and your biological assay (e.g., PKC activation) will fail.
Figure 1: The thermodynamic drift from bioactive 1,2-DAG to inactive 1,3-DAG.[1] This process is accelerated by protic solvents (methanol) and silica surfaces.
Prevention Protocol (Mandatory)
-
Solvent Choice: Store stock solutions in Toluene or Hexane/Isopropanol . Avoid pure Methanol or Ethanol for long-term storage.[1]
-
Temperature: Always store at -80°C . Work on ice.
-
Extraction: When extracting from biological matrices, avoid acid/base extremes. Use neutral extraction methods (e.g., modified Bligh-Dyer with buffered aqueous phase).[1]
-
Chromatography: If using TLC, impregnate the silica plate with boric acid (2.3% w/v) to complex the hydroxyl groups and arrest migration [1].
Analytical Protocol A: LC-MS/MS (Targeted Lipidomics)
This is the gold standard for quantifying SOG in biological matrices. It utilizes a Reverse Phase (C18) separation which separates DAG species based on chain length and unsaturation.
Sample Preparation (DMG Derivatization)
To enhance sensitivity and stabilize the molecule, we recommend derivatization with Dimethylglycine (DMG) . This adds a charge, significantly boosting ionization efficiency in ESI+ mode [2].
Reagents:
-
DMG (Dimethylglycine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
DMAP (4-Dimethylaminopyridine)[1]
-
Solvent: Dry Chloroform
Step-by-Step:
-
Dry Down: Evaporate lipid extract to dryness under N₂ stream.
-
Reaction: Add 50 µL of reaction mix (0.125 M DMG, 0.25 M EDC, 0.5 M DMAP in chloroform).
-
Incubation: Vortex and incubate at 45°C for 60 mins . (Note: The derivatization blocks the free -OH, preventing acyl migration).
-
Quench: Add 200 µL Methanol/Water (1:1).
-
Extract: Perform liquid-liquid extraction to recover the DMG-DAG derivative.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
| Setting | Value |
| Mobile Phase A | Acetonitrile/Water (60:[1]40) + 10mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive |
| Precursor Ion (SOG-DMG) | m/z 708.6 [M+H]⁺ (Calculated: 622.5 + 85.1 (DMG) + 1) |
| Quantitation Transition | m/z 708.6 → m/z 282.3 (Oleoyl fragment) |
| Confirmation Transition | m/z 708.6 → m/z 104.1 (DMG headgroup) |
Note: If analyzing underivatized SOG, monitor the Ammonium adduct [M+NH₄]⁺ at m/z 640.6.
Analytical Protocol B: GC-MS (High Resolution)[1]
GC-MS requires silylation.[1][8] Warning: Silylation requires heating, which induces acyl migration. This method is only recommended if LC-MS is unavailable, and strict time/temperature controls are applied.[1]
Silylation Protocol[9]
-
Dry: Evaporate sample to dryness.
-
Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Incubate at room temperature for 30 minutes. Do not heat to 60°C as often recommended for other lipids.
-
Injection: Inject immediately.
GC Parameters
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm.[1]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 150°C (1 min) → 20°C/min → 300°C (hold 10 min).
-
Detection: EI Source. Look for molecular ion [M]⁺ or [M-15]⁺ (Loss of methyl from TMS).
Biological Application: PKC Activation Assay
Context: Using SOG to validate Protein Kinase C activation in vitro.
Figure 2: Mechanism of PKC activation by SOG.[1] SOG acts as the "key" for the C1 domain, recruiting PKC to the membrane.
Assay Protocol
-
Lipid Preparation:
-
Reaction:
-
Combine: Micelles + Recombinant PKC Isoform + Substrate Peptide + [γ-³²P]ATP.[1]
-
Incubate at 30°C for 10-20 minutes.
-
-
Detection:
-
Spot reaction onto P81 phosphocellulose paper.
-
Wash with phosphoric acid to remove free ATP.
-
Measure via scintillation counting.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Double Peaks in LC/GC | Acyl Migration (1,2 vs 1,3 isomer). | Check storage conditions. Ensure derivatization was rapid. Use boric acid TLC to purify standard if necessary. |
| Low Sensitivity | Poor ionization of neutral lipid. | Switch to Protocol A (DMG derivatization) or add Ammonium Acetate to mobile phase. |
| No PKC Activation | Poor micelle formation. | Ensure SOG is co-sonicated with Phosphatidylserine. SOG alone forms poor surfaces for PKC binding. |
References
-
BenchChem. (2025).[3][5][8][11][12] Preventing Acyl Migration in Diacylglycerol Standards. Retrieved from
-
Li, L., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Analytical Science. Retrieved from
-
Cayman Chemical. (2025). 1-Stearoyl-2-Arachidonoyl-sn-glycerol Product Information. (Analogous handling for SOG). Retrieved from
-
PubChem. (2025). 1-Stearoyl-2-oleoylglycerol Compound Summary. Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Stearoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol | CAS 35984-52-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Stearoyl-2-linoleoyl-sn-glycerol | LGC Standards [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-Stearoyl-2-oleoylglycerol | C39H74O5 | CID 13886990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Protocol: Solubilization and Delivery of 1-Stearoyl-2-Oleoyl-sn-Glycerol (SAG)
Abstract & Strategic Overview
1-Stearoyl-2-oleoyl-sn-glycerol (SAG) is a physiologically distinct diacylglycerol (DAG) species that functions as a potent activator of Protein Kinase C (PKC) and RasGRP. Unlike the synthetic, short-chain analog OAG (1-oleoyl-2-acetyl-sn-glycerol), SAG possesses two long fatty acid chains (18:0 and 18:1), rendering it practically insoluble in aqueous media and highly prone to precipitation.
The Critical Failure Point: The primary challenge with SAG is not just solubility, but chemical stability . 1,2-diacylglycerols undergo rapid, spontaneous acyl migration to form 1,3-diacylglycerols, which are biologically inactive for PKC signaling. This process is accelerated by heat, polar protic solvents (like methanol), and basic pH.
This guide provides a validated protocol to:
-
Preserve the bioactive 1,2-isomer during storage.
-
Solubilize SAG for cell culture using a BSA-complexing method (Gold Standard).
-
Prepare mixed micelles for cell-free enzymatic assays.
Physicochemical Profile
| Property | Specification |
| Common Name | SAG; 1-Stearoyl-2-oleoyl-sn-glycerol; 18:0-18:1 DAG |
| CAS Number | 21059-30-3 |
| Molecular Formula | C₃₉H₇₄O₅ |
| Molecular Weight | ~623.0 g/mol |
| Physical State | Waxy solid or oil (depending on purity/temp) |
| Solubility (Organic) | Chloroform (>10 mg/mL), DMSO (0.3 mg/mL*), Ethanol (10 mg/mL) |
| Solubility (Aqueous) | Insoluble. Requires carrier (BSA) or detergent (Micelles). |
*Note: While soluble in DMSO, long-term storage in DMSO is not recommended due to hygroscopicity promoting acyl migration.
Critical Handling Principle: Preventing Acyl Migration
Before dissolving SAG, you must understand the instability of the sn-2 bond. The migration of the oleoyl group from the sn-2 to the sn-3 position is thermodynamically favorable and irreversible, rendering the molecule useless for PKC activation.
Mechanism of Inactivation
Figure 1: The thermodynamic trap of acyl migration. Once SAG converts to the 1,3-isomer, it cannot activate PKC.
Storage Rules:
-
Solvent: Store stock in Chloroform or Hexane . Avoid Methanol or Ethanol for long-term storage.
-
Temperature: Store at -80°C . At -20°C, migration can occur over weeks.[1]
-
Vials: Use glass vials with Teflon-lined caps. Avoid plastic (leaching).
Protocol A: Preparation of Stock Solutions
Purpose: Creating a stable master stock for long-term storage.
-
Weighing: Weigh the specific amount of SAG wax/oil in a glass vial.
-
Tip: SAG is waxy. Do not attempt to weigh small amounts (<1 mg) directly. Dissolve the entire commercial vial in solvent to determine concentration.
-
-
Dissolution: Dissolve in Chloroform to a concentration of 10–25 mg/mL .
-
Aliquot: Dispense into single-use glass aliquots.
-
Evaporation (Optional but Recommended): If you plan to use an aliquot immediately for aqueous buffer, evaporate the chloroform under a stream of Nitrogen gas to create a thin film. Cap under Nitrogen and store at -80°C.
Protocol B: Aqueous Delivery for Cell Culture (BSA Complexing)
Purpose: Delivering SAG to cells (e.g., HeLa, HEK293) without using toxic levels of DMSO or causing precipitation. Mechanism: Bovine Serum Albumin (BSA) acts as a physiological carrier, binding the fatty acid tails and shielding them from the aqueous environment.
Reagents
-
SAG Stock: Dried lipid film (from Protocol A) or fresh Ethanol stock.
-
Carrier: Fatty Acid-Free BSA (Essential! Standard BSA is already loaded with lipids).
-
Buffer: PBS or Serum-Free Media (pH 7.4).
Step-by-Step Workflow
-
Prepare BSA Solution:
-
Prepare SAG Working Stock:
-
Dissolve the SAG lipid film in a small volume of 100% Ethanol .
-
Concentration target: 10–20 mM .
-
-
Complexing (The Critical Step):
-
While vortexing the warm BSA solution gently, add the SAG/Ethanol solution dropwise.
-
Ratio: Aim for a final molar ratio of roughly 5:1 (Lipid:BSA) or a final BSA concentration of 1-2% in the stock.
-
Note: The final Ethanol concentration in this complexed stock should not exceed 5-10%.
-
-
Incubation:
-
Incubate the mixture at 37°C for 30 minutes with occasional gentle vortexing. The solution should become clear or slightly opalescent, but not cloudy with visible chunks.
-
-
Dilution:
-
Dilute this [SAG-BSA] complex directly into cell culture media to your final experimental concentration (typically 1–50 µM).
-
Figure 2: Workflow for generating a stable SAG-BSA complex for cell treatment.
Protocol C: Mixed Micelles for Enzymatic Assays (PKC)
Purpose: For in vitro kinase assays (cell-free), BSA interferes with the assay. Instead, use mixed micelles containing Phosphatidylserine (PS), which is a required cofactor for PKC.
-
Lipid Preparation:
-
Combine SAG and Phosphatidylserine (PS) in chloroform in a glass tube.
-
Molar Ratio: Classic PKC activation ratio is 80 mol% PC : 20 mol% PS (or simply PS alone) with 2.5–5 mol% SAG .
-
-
Drying:
-
Evaporate solvent under Nitrogen to form a mixed lipid film.
-
-
Resuspension:
-
Add assay buffer containing a detergent (e.g., 0.03% Triton X-100 or mixed micelles).
-
Sonicate in a bath sonicator for 5 minutes until the solution is perfectly clear.
-
-
Use: Add immediately to the kinase reaction mix.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| White precipitate upon adding to media | "Shock" precipitation due to rapid polarity change. | Use Protocol B (BSA Complexing). Do not inject DMSO/Ethanol stocks directly into media for long-chain DAGs. |
| No biological activity (PKC inactive) | Acyl migration occurred; SAG is now 1,3-SAG. | Check stock age. Was it stored in methanol or at RT? Buy fresh precursor and store at -80°C in chloroform. |
| Cell toxicity | Solvent concentration too high. | Ensure final Ethanol/DMSO on cells is <0.1%. The BSA method minimizes solvent need. |
| Cloudy BSA complex | BSA saturation or incorrect temperature. | Ensure BSA is "Fatty Acid Free".[2][3] Perform complexing at 37°C, not 4°C. |
References
-
Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1985). Activation of protein kinase C by Triton X-100 mixed micelles containing diacylglycerol and phosphatidylserine. Journal of Biological Chemistry, 260(18), 10039–10043. Link
-
Newton, A. C. (1993). Interaction of protein kinase C with phosphatidylserine. Journal of Biological Chemistry, 268, 14909-14915. Link
-
BenchChem. Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments. Application Note. Link
-
Cayman Chemical. 1-Stearoyl-2-Arachidonoyl-sn-glycerol Product Information. Link
-
Sigma-Aldrich. General Lipid/BSA Solubilization Protocol For Cell Delivery. Technical Guide. Link
Sources
Technical Guide: In Vitro Characterization and Kinase Assays using 1-Stearoyl-2-Oleoyl-sn-Glycerol
[1][3][4]
Abstract & Molecule Profile
1-Stearoyl-2-oleoyl-sn-glycerol (SOG) (CAS: 21059-30-3) is a physiologically dominant species of diacylglycerol (DAG).[2][3] Unlike synthetic short-chain analogues (e.g., OAG or diC8) often used for cell permeability, SOG represents the native "long-chain" lipid generated by Phospholipase C (PLC) hydrolysis of membrane phosphoinositides.[2][3][4]
While short-chain DAGs are water-soluble enough to enter cells directly, SOG is highly hydrophobic.[2][4] Its utility lies in cell-free enzymatic assays (to determine true isoform specificity of PKC, RasGRP, or Munc13) and biophysical membrane studies .[2][4] This guide details the preparation of SOG in defined lipid environments—specifically mixed micelles and lipid vesicles —which are absolute prerequisites for its biological activity in vitro.[4]
Key Physicochemical Properties
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | ~623.0 g/mol |
| Acyl Chains | sn-1: Stearic (18:0); sn-2: Oleic (18:[1][2][3]1) |
| Solubility | Soluble in Chloroform, Ethanol, DMSO.[4][5] Insoluble in water. |
| Physiological Role | Activator of PKC (Conventional/Novel), RasGRP, Chimaerins.[4] |
| Critical Handling | Must be incorporated into micelles/liposomes for aqueous assays.[3][4] |
Core Mechanism: The Mixed Micelle Model
To assay SOG activity, one must replicate the membrane interface.[4] The "Mixed Micelle Assay" (developed by Bell & Hannun) is the gold standard.[3] It uses a non-ionic detergent (Triton X-100) to solubilize Phosphatidylserine (PS) and SOG into thermodynamically stable mixed micelles.[3]
-
The Logic: PKC requires anionic phospholipid (PS) and DAG (SOG) for high-affinity binding.[2][3]
-
Stoichiometry: Activation depends on the mole percent (mol%) of lipid within the micelle, not the bulk concentration.[4]
-
Validation: A single micelle contains ~140 molecules of Triton X-100.[4] At 8 mol% PS, there are ~11-12 PS molecules per micelle.[2][3][4] At 2.5 mol% SOG, there are ~3-4 SOG molecules per micelle.[2][3][4]
Figure 1: The Mixed Micelle Activation Model. PKC is recruited to the micelle surface by PS (electrostatics) and locked into an active conformation by SOG binding to the C1 domain.[3]
Protocol: Preparation of Lipid Mixed Micelles
Purpose: To create a stable, homogenous solution of SOG and PS for use in kinase assays. Note: This protocol normalizes lipid concentration to "Mole %" relative to the detergent.[4]
Reagents
-
SOG Stock: 10 mg/mL in Chloroform (Store at -20°C under Argon).
-
PS Stock: 10 mg/mL L-α-Phosphatidylserine (Brain or Synthetic) in Chloroform.
-
Detergent Buffer: 20 mM HEPES (pH 7.4), 0.3% (w/v) Triton X-100.[3][4]
-
Nitrogen Gas Stream. [6]
Step-by-Step Methodology
-
Calculate Molar Quantities:
-
Lipid Drying:
-
In a clean glass tube (borosilicate), combine the calculated volumes of PS and SOG chloroform stocks.
-
Evaporate solvent under a gentle stream of Nitrogen gas.[4] Rotate the tube to form a thin film on the bottom.[4]
-
Critical: Remove all traces of chloroform by placing the tube in a vacuum desiccator for 30 minutes.[4] Solvent residue inhibits kinase activity.[3][4]
-
-
Solubilization:
-
Add the Detergent Buffer (HEPES + Triton X-100) to the dried lipid film.[3]
-
Vortex vigorously for 1 minute.
-
Incubate in a water bath at 30°C for 10 minutes .
-
Vortex again for 1 minute. Repeat the heat/vortex cycle 3 times.
-
-
Validation:
Application: PKC Kinase Activity Assay
Purpose: Quantify the ability of SOG to activate specific PKC isoforms compared to basal (PS only) conditions.[3]
Experimental Setup
-
Enzyme: Recombinant PKC (e.g., PKCα, PKCδ).[4]
-
Substrate: Histone H1 or PKC-specific peptide (e.g., Neurogranin AA 28-43).[2][3]
-
Reaction Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM MgCl
, 2.5 mM CaCl (for cPKC) or EGTA (for nPKC), 5 mM DTT.[3][4] -
ATP: [
- P]ATP or fluorescent ATP analog.[2][3]
Protocol
-
Prepare 4X Lipid Mixes (from Section 3):
-
Reaction Assembly (50 µL final volume):
-
Initiation:
-
Incubation:
-
Incubate for 10 minutes at 30°C.
-
-
Termination:
Data Analysis Table
| Condition | Lipid Composition (mol%) | Expected Activity (cpm/pmol) | Interpretation |
| Negative Ctrl | Triton Only (No Lipids) | < 5% | Background noise.[2][3] |
| Basal | 8% PS / 0% SOG | 10-15% | Weak electrostatic binding; C1 domain unbound.[2][3] |
| Activated | 8% PS / 2.5% SOG | 100% (Max) | SOG binds C1 domain , locking PKC in active state. |
| Specificity | 0% PS / 5% SOG | < 5% | SOG alone cannot recruit PKC without PS surface.[3][4] |
Advanced Application: Liposome Binding (FRET)
Purpose: To measure the physical affinity (
Method:
-
Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) (100 nm) via extrusion.[3][4]
-
Protein: Use Tryptophan residues on the PKC C1 domain as FRET acceptors (or vice versa depending on labels).
-
Titration:
-
Readout: Monitor Tryptophan quenching or Dansyl sensitization.[3][4]
-
Result: SOG increases membrane penetration of the C1 domain, increasing FRET efficiency compared to POPC/PS alone.[4]
-
Troubleshooting & Optimization (Expert Insights)
"The Solubility Trap"
Issue: Researchers often try to add SOG directly to cell culture media from a DMSO stock.[4] Reality: SOG precipitates immediately upon contact with aqueous media, forming inactive aggregates or oil droplets.[4] Solution: For cell-based assays, you must use a delivery system:
-
Carrier: Premix SOG with delipidated BSA (1:1 molar ratio) before adding to cells.[3][4]
-
Permeabilization: Use Streptolysin O (SLO) to poke holes in the membrane, allowing SOG micelles to enter.[4]
-
Alternative: Use OAG (1-oleoyl-2-acetyl-sn-glycerol) if cell permeability is the only goal, but acknowledge it is less potent than SOG.[2][3]
Calcium Dependency[1][5][9][10][11]
-
Conventional PKC (α, β, γ): Requires Ca
to bind PS.[4] Ensure 100-500 µM free Ca is in the buffer.[1][2][3] -
Novel PKC (δ, ε, θ): Ca
independent.[4] Use 1 mM EGTA to prove Ca independence.[3][4]
Stability
SOG contains an oleic acid chain (unsaturated).[3][4] It is prone to oxidation.[3][4]
References
-
Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1985). Activation of protein kinase C by Triton X-100 mixed micelles containing diacylglycerol and phosphatidylserine.[4] Journal of Biological Chemistry, 260(18), 10039–10043.[4] Link
-
Newton, A. C. (1993). Interaction of proteins with lipid headgroups: lessons from protein kinase C. Annual Review of Biophysics and Biomolecular Structure, 22, 1–25.[4] Link[3]
-
Quest, A. F., & Bell, R. M. (1994). The regulatory region of protein kinase C gamma.[4] Studies of phorbol ester binding to individual and combined C1 domains.[4] Journal of Biological Chemistry, 269(31), 20000–20012.[4] Link
-
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex.[4] Trends in Biochemical Sciences, 32(1), 27–36.[4] Link
Sources
- 1. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Stearoyl-2-oleoylglycerol | C39H74O5 | CID 13886990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. utoledo.edu [utoledo.edu]
Application Note: 1-Stearoyl-2-Oleoyl-sn-Glycerol in Metabolic Signaling & Lipidomic Research
Topic: 1-Stearoyl-2-Oleoyl-sn-Glycerol (SOG) for Studying Lipid Metabolism Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "DAG Node" in Cellular Physiology
Diacylglycerols (DAGs) are not merely passive intermediates in lipid synthesis; they are potent bioactive signaling molecules. While many commercial studies utilize short-chain analogs (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) for cell permeability, 1-stearoyl-2-oleoyl-sn-glycerol (SOG) represents a physiologically dominant species found in mammalian tissues. Its specific acyl chain composition (18:0 at sn-1, 18:1 at sn-2) makes it a critical tool for studying:
-
Protein Kinase C (PKC) Activation: SOG recruits conventional and novel PKC isoforms to the plasma membrane, driving downstream signaling in proliferation and insulin resistance.
-
Triacylglycerol (TAG) Biosynthesis: SOG is a preferred substrate for Diacylglycerol Acyltransferase (DGAT1/2), the rate-limiting step in lipid droplet formation.
-
Lipotoxicity & Insulin Resistance: Accumulation of saturated-containing DAGs like SOG in skeletal muscle is mechanistically linked to insulin receptor desensitization.
This guide provides standardized workflows for solubilizing, delivering, and utilizing SOG in high-impact metabolic assays.
Chemical & Physical Properties
Understanding the physicochemical nature of SOG is prerequisite for reproducible data. Unlike short-chain DAGs, SOG is highly hydrophobic and requires specific handling to prevent precipitation in aqueous media.
| Property | Specification |
| Systematic Name | 1-stearoyl-2-oleoyl-sn-glycerol |
| Abbreviation | SOG; 18:0/18:1 DAG |
| Molecular Formula | C₃₉H₇₄O₅ |
| Molecular Weight | ~623.0 g/mol |
| Solubility | Soluble in Chloroform, Ethanol, DMSO.[1] Insoluble in water. |
| Physical State | Waxy solid or viscous oil (depending on purity/temp). |
| Storage | -20°C or -80°C under inert gas (Argon/Nitrogen) to prevent oxidation of the oleoyl double bond. |
Critical Protocol: Preparation of SOG-BSA Complexes
Context: Direct addition of SOG dissolved in DMSO/Ethanol to cell culture media often leads to rapid precipitation and inconsistent cellular uptake. The "Gold Standard" method involves complexing the lipid with Fatty Acid-Free Bovine Serum Albumin (BSA), which acts as a physiological carrier.
Materials Required
-
1-Stearoyl-2-oleoyl-sn-glycerol (Avanti Polar Lipids or equivalent, >99% purity).
-
Fatty Acid-Free BSA (low endotoxin).
-
Solvents: Chloroform (HPLC grade), Ethanol (absolute).
-
Glass vials (amber preferred).
-
Sonicator bath.[3]
Step-by-Step Procedure
Step 1: Preparation of Lipid Film [3][4]
-
Dissolve SOG in chloroform to create a 10 mM stock solution .
-
Aliquot the required amount (e.g., 100 µL for 1 µmol total) into a sterile glass vial.
-
Evaporate the solvent under a gentle stream of Nitrogen gas while rotating the vial to create a thin, uniform film on the bottom.
-
Desiccate under vacuum for 1 hour to remove trace solvent.
Step 2: Preparation of BSA Carrier
-
Prepare a 10% (w/v) BSA solution in PBS or serum-free culture media (e.g., DMEM).
-
Filter sterilize (0.22 µm).[5]
-
Pre-warm the BSA solution to 37°C .
Step 3: Complexing (The Critical Step)
-
Resuspend the dried SOG film in a small volume of absolute ethanol (e.g., 10 µL per 1 µmol lipid). Note: Keep ethanol concentration in final cell media < 0.1%.
-
Immediately add the pre-warmed BSA solution to the vial to achieve a final SOG concentration of 200–500 µM (typically a 2:1 to 5:1 molar ratio of Lipid:BSA is used).
-
Vortex vigorously for 30 seconds.
-
Incubate in a 37°C water bath for 30 minutes. Sonicate for 1 minute every 10 minutes to ensure complete dispersion.
-
Quality Check: The solution should appear clear to slightly opalescent. If visible oil droplets remain, sonicate further.
Application 1: Cell-Based PKC Activation Assay
Objective: To measure the translocation of PKC isoforms (e.g., PKCθ, PKCε) to the plasma membrane, a hallmark of activation.
Experimental Workflow
-
Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2, or HEK293) in 6-well plates. Differentiate if using myoblasts.
-
Starvation: Serum-starve cells for 4–6 hours to reduce basal PKC activity.
-
Treatment:
-
Control: BSA-only vehicle.
-
Experimental: SOG-BSA complex (50 µM – 100 µM final concentration).
-
Positive Control: PMA (Phorbol 12-myristate 13-acetate, 100 nM).
-
-
Incubation: Treat cells for 15–30 minutes . (DAG signaling is rapid).
-
Fractionation:
-
Lyse cells in hypotonic lysis buffer (w/o detergent).
-
Centrifuge (100,000 x g, 1 hr) to separate Cytosolic (supernatant) and Membrane (pellet) fractions.
-
-
Analysis: Resuspend membrane pellet in lysis buffer + 1% Triton X-100. Perform Western Blot for PKC isoforms.
-
Result: Activation is quantified as the ratio of Membrane/Cytosolic PKC.
Application 2: Enzymatic DGAT Activity Assay
Objective: To determine the rate of TAG synthesis using SOG as the specific acyl-acceptor substrate.
Reagents
-
Enzyme Source: Microsomes isolated from mouse liver or adipose tissue (or recombinant human DGAT1/2).
-
Substrates: SOG (delivered in PC liposomes or acetone), [¹⁴C]-Oleoyl-CoA (acyl donor).
Protocol
-
Substrate Prep: Dry down SOG and Phosphatidylcholine (PC) in a 1:1 molar ratio. Resuspend in buffer by sonication to form mixed micelles.
-
Reaction Mix (200 µL):
-
Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Substrate: 200 µM SOG (in micelles).
-
Protein: 10–50 µg microsomal protein.
-
BSA: 1 mg/mL (fatty acid free).
-
-
Initiation: Add 20 µM [¹⁴C]-Oleoyl-CoA.
-
Incubation: 10 minutes at 37°C.
-
Termination: Add 2:1 Chloroform:Methanol (stop solution).
-
Extraction & Separation:
-
Vortex and centrifuge to split phases.
-
Spot organic phase onto TLC plates (Solvent: Hexane:Ether:Acetic Acid, 80:20:1).
-
-
Quantification: Scrape the TAG band and count via liquid scintillation.
Scientific Insight: SOG and Insulin Resistance
The "DAG Hypothesis" posits that intracellular accumulation of DAGs causes insulin resistance. However, not all DAGs are equal.
-
Mechanism: SOG activates PKCθ (muscle) and PKCε (liver). These kinases phosphorylate the Insulin Receptor Substrate 1 (IRS-1) at Serine 307 (Ser307), preventing PI3K recruitment and halting insulin signaling.
-
Specificity: Studies suggest that DAGs containing saturated fatty acids (like SOG's 18:0) are more potent inducers of insulin resistance than di-unsaturated species (e.g., 18:1/18:1), likely due to differential localization in membrane lipid rafts.
Visualizations
A. The DAG Metabolic Node
This diagram illustrates the central position of SOG in lipid metabolism, highlighting its dual fate (anabolic TAG synthesis vs. catabolic signaling).
Caption: SOG acts as a metabolic switch. It is either esterified by DGAT into neutral lipid droplets (green path) or recruits PKC to the membrane to inhibit insulin signaling (red path).
B. SOG-BSA Complexing Workflow
A visual guide for the critical solubilization protocol.
Caption: Step-by-step workflow for generating bioavailable SOG-BSA complexes for cell culture applications.
References
-
Mechanisms of PKC Activation
-
Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Critical Reviews in Biochemistry and Molecular Biology. Link
-
-
DGAT Substrate Specificity
-
Yen, C. L., et al. (2008). The origin, function, and regulation of triglyceride synthesis. Progress in Lipid Research. Link
-
-
DAGs and Insulin Resistance
-
Samuel, V. T., & Shulman, G. I. (2012). Mechanisms for insulin resistance: common threads and missing links. Cell. Link
-
-
BSA Complexing Protocols
-
Listenberger, L. L., et al. (2003). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. PNAS. Link
-
-
Physical Properties of 1-stearoyl-2-oleoyl-sn-glycerol
-
PubChem Compound Summary for CID 13886990. Link
-
Sources
- 1. 1-油酰基-2-乙酰基-sn-丙三醇 ≥97% (TLC), oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 3. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-Stearoyl-2-Oleoyl-sn-Glycerol (SOG) in Membrane Studies
[1]
Executive Summary
1-Stearoyl-2-oleoyl-sn-glycerol (SOG; 18:0/18:1 DAG) is a specific diacylglycerol species representing a "golden mean" in membrane lipid research.[1] Unlike short-chain analogues (e.g., OAG) used for cell permeability, or polyunsaturated species (e.g., SAG) prone to rapid oxidation, SOG offers a physiologically relevant acyl chain composition with superior oxidative stability.[1] This application note details the use of SOG as a critical tool for modeling membrane curvature stress, investigating lipid-protein interactions (specifically Protein Kinase C), and studying membrane fusion intermediates.
Part 1: Biophysical Properties & Mechanistic Insights
The Structural "Cone" and Membrane Curvature
SOG is characterized by a small polar headgroup (hydroxyl) relative to its bulky hydrophobic domain (stearoyl and oleoyl chains). This geometry defines it as a cone-shaped lipid (packing parameter
-
Negative Curvature Induction: When incorporated into a bilayer of cylindrical lipids (e.g., POPC), SOG imposes negative curvature strain. This stress is the thermodynamic driving force for:
-
Membrane Fusion: Lowering the energy barrier for the formation of "stalk" intermediates between fusing membranes.
-
Protein Recruitment: Creating hydrophobic defects that facilitate the insertion of amphipathic helices (e.g., amphiphysin, synuclein).
-
-
Lateral Phase Separation: Unlike fluid phospholipids, SOG has limited solubility in fluid bilayers (typically <15-20 mol% before inducing non-lamellar H
phases).[1] At lower concentrations, it can form DAG-enriched microdomains, serving as nucleation sites for signaling complexes.[1]
SOG vs. Other DAGs: Selection Guide
| Feature | SOG (18:0/18:1) | SAG (18:0/20:4) | OAG (18:1/2:0) |
| Physiological Relevance | High (Structural/Signaling) | High (Primary Signaling) | Low (Synthetic) |
| Oxidative Stability | High (Ideal for long assays) | Low (Requires Argon/N2) | High |
| Membrane Residence | Stable (No flip-flop) | Stable (No flip-flop) | Transient (Rapid flip-flop) |
| Primary Application | Biophysics, Fusion, Stable PKC assays | In vivo signaling, Eicosanoid precursor | Live-cell signaling (Permeable) |
Part 2: Detailed Experimental Protocols
Protocol A: Preparation of SOG-Enriched Large Unilamellar Vesicles (LUVs)
For use in membrane fusion assays (FRET) or protein binding studies.
Reagents:
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)[1]
-
SOG (1-stearoyl-2-oleoyl-sn-glycerol) - Store at -20°C in Chloroform[1]
-
Fluorescent Lipids (if doing FRET): NBD-PE and Rhodamine-PE[1]
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4[1]
Step-by-Step Methodology:
-
Molar Ratio Calculation: Determine the desired mol% of SOG (typically 0–10%).
-
Example: For 90:10 POPC:SOG, mix 9 µmol POPC and 1 µmol SOG.
-
Critical Note: Do not exceed 15 mol% SOG for stable LUVs; higher concentrations induce hexagonal phase (H
) precipitation.
-
-
Film Formation:
-
Mix lipid stock solutions in a clean glass vial.
-
Evaporate solvent under a gentle stream of Nitrogen (N
). -
Desiccate under high vacuum for >2 hours to remove trace chloroform (essential for bilayer integrity).
-
-
Hydration:
-
Add Buffer to the dried film to reach a final lipid concentration of 1–5 mM.
-
Vortex vigorously for 30 minutes at room temperature (above the T
of the mixture). -
Result: Multilamellar Vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject MLVs to 5 cycles of freezing (liquid N
) and thawing (42°C water bath). -
Purpose: Equilibrates solute distribution across lamellae.
-
-
Extrusion (Sizing):
-
Pass the suspension 11–21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder.
-
Validation: Verify size using Dynamic Light Scattering (DLS). Expect Z-average ~110-120 nm.[1]
-
Protocol B: PKC Activation Assay (Mixed Micelle Method)
The gold standard for determining lipid specificity of Protein Kinase C, independent of membrane curvature effects.
Principle: SOG is incorporated into Triton X-100 mixed micelles to present a defined surface density of the activator to the kinase.
Workflow:
-
Lipid Drying: Dry SOG (activator) and PS (Phosphatidylserine - cofactor) under N
. -
Micelle Formation: Resuspend lipids in a buffer containing 0.05% Triton X-100 by vigorous vortexing and sonication (1 min bath sonication).
-
Reaction Assembly:
-
Mix: Lipid Micelles + PKC Isoform + Substrate Peptide + Reaction Buffer (w/ CaCl
and MgCl ). -
Initiate with [
- P]ATP or fluorescent ATP analog.[1]
-
-
Incubation: 30°C for 5–10 minutes.
-
Quantification: Spot on P81 phosphocellulose paper, wash, and count via scintillation or fluorescence polarization.[1]
Part 3: Visualization & Logic[1]
Mechanism of Membrane Curvature by SOG
The following diagram illustrates how the "Cone" shape of SOG induces negative curvature, facilitating the fusion stalk intermediate.
Caption: SOG incorporation disrupts planar bilayer packing, inducing negative curvature stress that promotes membrane fusion intermediates.[1]
Experimental Workflow: Liposome Preparation
Caption: Step-by-step workflow for generating SOG-enriched LUVs for biophysical assays.
Part 4: Handling & Storage (Trustworthiness)
To ensure experimental reproducibility, strict adherence to handling protocols is required.[1]
-
Solubility: SOG is highly hydrophobic. It is insoluble in water. Stock solutions must be prepared in Chloroform or Ethanol.
-
Surface Adsorption: Due to its hydrophobicity, SOG adheres to plastic surfaces. Always use glass vials and Hamilton syringes (glass/teflon) for handling. Avoid polypropylene tubes during the initial mixing stages.
-
Oxidation: While more stable than arachidonic acid species, the oleoyl chain (18:1) is still susceptible to peroxidation.
-
Storage: -20°C under Argon or Nitrogen.[1]
-
Shelf Life: Solutions in chloroform are stable for 6 months if sealed properly. Dry films should be hydrated immediately.
-
References
-
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex.[1] Trends in Biochemical Sciences, 32(1), 27-36.[1] Link
-
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48.[1] Link
-
Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor Perspectives in Biology, 10(1), a0013333. Link
-
Szule, J. A., et al. (2002). Ferguson, S. S. G.[1] Lipid polymorphism and membrane fusion. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1564(2), 414-428.[1] Link
-
Avanti Polar Lipids. 18:0-18:1 DAG (1-stearoyl-2-oleoyl-sn-glycerol) Product Page & Physical Data.[1] Link
Troubleshooting & Optimization
Technical Support Center: Lipid Stability & Handling
Topic: Preventing Isomerization of 1,2-Diacyl-sn-glycerols (1,2-DAGs)
Ticket ID: DAG-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Silent Killer" of Lipid Data
Welcome to the Lipid Technical Support Center. If you are observing inconsistent kinase activation (specifically PKC), "ghost" peaks in your LC-MS, or melting point depression in your synthetic lipids, you are likely dealing with acyl migration .
1,2-DAGs are thermodynamically unstable. They spontaneously isomerize to 1,3-DAGs, which are often biologically inactive in signal transduction pathways. This guide provides the protocols required to arrest this migration and ensure data integrity.
Module 1: The Mechanism of Failure
Why is my sample degrading? Acyl migration is an entropy-driven intramolecular rearrangement. The hydroxyl group at the sn-3 position acts as a nucleophile, attacking the ester carbonyl at the sn-2 position. This forms a five-membered ring intermediate, allowing the fatty acid to shift to the primary alcohol position (1,3-DAG), which is energetically more stable.[1]
Key Drivers of Isomerization:
-
Thermodynamics: The 1,3-isomer is generally more stable (approx. 60:40 to 70:30 equilibrium ratio favoring 1,3-DAG).
-
Catalysts: Acids, bases, and silica gel (Lewis acidic sites).
-
Solvents: Polar protic solvents (methanol, water) accelerate migration.
Visualizing the Isomerization Pathway
The following diagram illustrates the intramolecular shift you must prevent.
Caption: Figure 1. The mechanism of acyl migration. Note that silica gel and heat stabilize the transition state, rapidly accelerating the conversion to the inactive 1,3-isomer.
Module 2: Storage & Handling Protocols
Issue: "I stored my DAGs in methanol at -20°C, and they isomerized." Diagnosis: Methanol is a polar protic solvent that facilitates proton transfer, catalyzing migration even at low temperatures.
Protocol: The "Zero-Migration" Storage System
Follow this hierarchy for storage to maintain >98% isomeric purity.
| Storage State | Recommended Condition | Stability Estimate | Notes |
| Solid (Neat) | -20°C or -80°C | > 1 Year | Best for long-term. Keep desiccated. |
| Solution (Best) | Hexane or Toluene at -20°C | 6-12 Months | Non-polar, aprotic solvents prevent nucleophilic attack. |
| Solution (Okay) | Chloroform (Acid-free) at -20°C | 1-3 Months | Chloroform can become acidic over time (HCl formation); use Amylene-stabilized. |
| Solution (Avoid) | Methanol, Ethanol, DMSO | < 1 Week | Promotes rapid isomerization. |
Critical Handling Step: When transferring DAGs, never leave them dry on a glass surface at room temperature. The surface hydroxyls of glass (silanols) act like weak silica gel. Always re-suspend immediately in non-polar solvent.
Module 3: Purification & Synthesis (The Boric Acid Fix)
Issue: "My DAGs isomerize during silica column chromatography." Solution: Standard silica gel is acidic. You must use Boric Acid Impregnated Silica .[2] Boric acid forms a transient complex with the glycerol hydroxyls, physically blocking the migration mechanism during separation.
Protocol: Preparation of Boric Acid Silica Gel
Reference: Adapted from standard lipidology protocols (Christie, W.W. & Han, X.).
Materials:
-
Silica Gel 60 (230-400 mesh)
-
Boric Acid (Reagent Grade)
-
Ethanol or Methanol (for impregnation only)
Step-by-Step Workflow:
-
Dissolution: Dissolve boric acid in ethanol to create a saturated solution (approx. 2.3% to 5% w/v).
-
Impregnation: Add dry silica gel to the solution. The ratio should be approx. 10g Boric Acid per 100g Silica.
-
Evaporation: Evaporate the solvent on a rotary evaporator.
-
Activation: Dry the resulting powder in an oven at 100°C for 2-4 hours .
-
Why? This removes residual water and alcohol which would otherwise catalyze migration.
-
-
Chromatography: Run your column using non-polar mobile phases (e.g., Hexane/Diethyl Ether).
-
Removal: After collecting fractions, wash the organic phase with water/brine immediately to remove leached boric acid before evaporation.
Workflow Visualization
Caption: Figure 2. Purification workflow using boric acid impregnation to stabilize 1,2-DAGs during chromatography.
Module 4: Analytical Validation
Issue: "LC-MS shows a split peak. Is it an isomer?" Troubleshooting: 1,2-DAG and 1,3-DAG have the same mass. You must separate them chromatographically.[2][3]
-
Reverse Phase (C18): 1,3-DAGs are more hydrophobic and typically elute after 1,2-DAGs (though this depends on chain length).
-
Solvent System: Use Acetonitrile (100%) or Acetone/Acetonitrile isocratic systems. Avoid water/methanol gradients if possible, or keep run times short (<10 min).
-
Verification: Always run a known 1,3-DAG standard (e.g., 1,3-Dipalmitin) alongside your sample to confirm retention times.
Frequently Asked Questions (FAQ)
Q1: Can I convert 1,3-DAG back to 1,2-DAG? A: Not efficiently. While an equilibrium exists, it favors the 1,3-isomer (approx 60-70%). Trying to "push" it back chemically usually results in a racemic mixture that is difficult to separate. It is more cost-effective to re-synthesize the 1,2-DAG using enzymatic methods (e.g., specific lipases) or chemical protection strategies.
Q2: Does fatty acid chain length affect isomerization rates? A: Yes. Shorter chain DAGs (e.g., Di-C8) isomerize faster than long-chain DAGs (e.g., Di-C18) due to higher water solubility and mobility. If working with short-chain DAGs, keep temperatures strictly <4°C.
Q3: Is silica TLC safe for checking purity? A: Only if you are fast. 1,2-DAGs can isomerize on a standard silica TLC plate within minutes. For accurate purity checks, use Boric Acid impregnated TLC plates (dipped in 2.3% boric acid in ethanol and dried).
References
-
Christie, W.W. (2025). Separation of Acylglycerols by TLC and HPLC. LipidLibrary. [Link]
-
Rosati, O., et al. (2007). HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols. Journal of Agricultural and Food Chemistry. [Link]
-
Subroto, E., et al. (2020). Monoacylglycerols and diacylglycerols for fat-based food products: a review. Food Research. [Link]
-
Kodali, D.R., et al. (1990). Structure and polymorphism of saturated monoacid 1,2-diacyl-sn-glycerols. Journal of Lipid Research. [Link]
Sources
solubility issues with 1-stearoyl-2-oleoyl-sn-glycerol in buffers
Solubility, Stability & Assay Optimization Guide
Product Class: Diacylglycerols (DAGs) Chemical Structure: 18:0 (Stearic) / 18:1 (Oleic) Primary Application: Protein Kinase C (PKC) Activation, Lipid Signaling
Module 1: The Physicochemical Challenge
Why does this lipid crash out of your buffer?
1-Stearoyl-2-oleoyl-sn-glycerol (SOG) is a highly lipophilic molecule with a critical micelle concentration (CMC) that is effectively zero in aqueous environments. Unlike short-chain DAGs (like 1,2-dioctanoyl-sn-glycerol), SOG possesses long acyl chains (C18) that render it practically insoluble in water .
When you inject a DMSO or Ethanol stock of SOG directly into an aqueous buffer, one of three things happens immediately:
-
Precipitation: The lipid crashes out as visible white flakes.
-
Adsorption: The lipid coats the plastic walls of your tube or pipette tip (monolayer formation), effectively removing it from the assay.
-
Non-functional Aggregation: It forms large, multilamellar vesicles that cannot access the C1 domain of PKC.
The Solution: You must use a carrier system —either a detergent/lipid mixed micelle (for cell-free assays) or a protein carrier (BSA) for cell-based assays.
Module 2: Critical Storage & Stability (The "Silent Killer")
Warning: Acyl Migration The most common cause of "inactive" SOG is not degradation, but isomerization .
-
Inactive Form: 1,3-DAG (thermodynamically stable, does not activate PKC).
Under physiological pH or elevated temperatures, the oleic acid chain at the sn-2 position migrates to the sn-3 position. This process is irreversible for practical purposes.
Storage Protocol
| Parameter | Requirement | Reason |
| Solvent | Chloroform (storage) or Methyl Acetate | Prevents hydrolysis better than alcohols. |
| Temperature | -20°C (Short term), -80°C (Long term) | Slows acyl migration kinetics. |
| Vessel | Glass Vials with Teflon-lined caps | Lipids leach plasticizers from polystyrene; SOG sticks to plastic. |
| Headspace | Argon or Nitrogen overlay | Prevents oxidation of the oleic acid double bond. |
Module 3: Preparation Protocols
Workflow A: Mixed Micelles (Standard for PKC Enzymatic Assays)
Use this method for in vitro kinase assays. PKC requires Phosphatidylserine (PS) as a cofactor.[3] We co-solubilize SOG with PS to form mixed micelles.
Reagents:
-
SOG Stock (10 mg/mL in Chloroform)
-
L-α-Phosphatidylserine (PS) (10 mg/mL in Chloroform)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
Step-by-Step Protocol:
-
Clean Glassware: Use a glass test tube or vial. Do not use microfuge tubes.
-
Mix Lipids: Combine PS and SOG in the glass tube.
-
Standard Ratio: 5:1 (w/w) PS to SOG.
-
Example: Add 50 µL PS stock (500 µg) and 10 µL SOG stock (100 µg).
-
-
Dry Down: Evaporate the chloroform under a gentle stream of Nitrogen gas. Rotate the tube to form a thin film on the bottom.
-
Tip: Ensure the film is completely dry (no solvent smell).
-
-
Hydrate: Add 500 µL of Assay Buffer to the dried film.
-
Sonicate: Sonicate in a bath sonicator for 2-5 minutes until the solution is cloudy but uniform (no visible chunks).
-
Result: You now have a 10x Lipid Mix ready for the assay.
-
Workflow B: BSA Complexing (For Cell Culture)
Use this method to deliver SOG to live cells. BSA acts as a shuttle, preventing precipitation.
Reagents:
-
SOG Stock (in Ethanol or DMSO)
-
Fatty Acid-Free BSA (Cell culture grade)
-
PBS or Media[4]
Step-by-Step Protocol:
-
Prepare a 10% (w/v) BSA solution in PBS/Media.
-
Prepare a 10 mM SOG stock in high-quality DMSO.
-
While vortexing the BSA solution vigorously, slowly inject the SOG stock.
-
Final Concentration: Aim for a 1:1 molar ratio of BSA to Lipid, or ensure final DMSO is <0.1%.
-
-
Incubate at 37°C for 15 minutes to allow binding.
-
Add this complex to your cell culture wells.
Module 4: Visualization of Workflows
Figure 1: Lipid Film Hydration Workflow
This diagram illustrates the critical decision points in preparing SOG for enzymatic assays.
Caption: Standard Lipid Film Hydration method ensuring proper co-solubilization of SOG with Phosphatidylserine for PKC activation.
Figure 2: The Isomerization Trap
Why your old stock solution might be inactive.
Caption: Acyl migration from the sn-2 to sn-3 position renders the DAG inactive against Protein Kinase C.
Module 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| White precipitate upon adding buffer | Hydrophobic crash; CMC exceeded. | Do not add SOG stock directly to buffer. Use the Lipid Film method (Protocol A) or BSA Complexing (Protocol B). |
| No activity in PKC assay | 1. Isomerization (1,3-DAG formed).2. Lack of PS cofactor. | 1. Buy fresh lipid or check storage history (was it kept at RT?).2. Ensure PS is present at 5x concentration relative to SOG. |
| Lower concentration than calculated | Adsorption to plastic. | Use Glass Hamilton syringes and glass vials for all stock handling. Avoid polystyrene tubes.[5][6][7] |
| Inconsistent replicates | Heterogeneous vesicle size. | Sonicate the lipid suspension longer (until clear/hazy, not milky). Vortexing alone is insufficient. |
| Yellowing of stock solution | Oxidation of oleic acid. | Discard. Lipid has oxidized.[7][8] Store future stocks under Argon/Nitrogen.[5][7] |
Module 6: Frequently Asked Questions (FAQs)
Q: Can I just dissolve SOG in DMSO and add it to my cells? A: Generally, no. While SOG dissolves in DMSO, injecting it into media usually causes it to crash out or bind to serum proteins unpredictably. Pre-complexing with BSA (Protocol B) ensures the lipid stays in solution and is bioavailable.
Q: Why do I need Phosphatidylserine (PS)? A: Conventional PKC isoforms (α, β, γ) require a specific lipid surface to activate.[3] They bind to the headgroup of PS and the DAG inserted in the membrane. SOG floating free in solution (monomeric) will not activate PKC efficiently; it must be embedded in a PS vesicle/micelle.
Q: How long can I keep the rehydrated lipid emulsion? A: Use immediately (within 4 hours). Once hydrated, the risk of acyl migration (1,2 -> 1,3) increases significantly, and the vesicles may fuse or aggregate over time.
Q: My stock solution dried out. Can I resuspend it? A: Only if it was stored under inert gas and at -20°C. If it dried out at room temperature in air, it is likely oxidized and isomerized. Buy a fresh vial.
References
-
Newton, A. C. (1993). Interaction of proteins with lipid headgroups: lessons from protein kinase C. Annual Review of Biophysics and Biomolecular Structure. Link
-
Cayman Chemical. 1-Stearoyl-2-oleoyl-sn-glycerol Product Information.Link
- Bell, R. M., & Coleman, R. A. (1980). Enzymes of glycerolipid synthesis in eukaryotes. Annual Review of Biochemistry.
-
Thermo Fisher Scientific. Protein Kinase C Assay Protocol. (Details the PS/DAG lipid film method). Link
Sources
- 1. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
improving mass spectrometry ionization of diacylglycerols
Topic: Improving Mass Spectrometry Ionization & Stability of Diacylglycerols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Online | System: LC-MS/MS (ESI/APCI)
Welcome to the DAG Analysis Hub
You are likely here because your diacylglycerol (DAG) signals are erratic, your sensitivity is low, or your isomers (1,2-DAG vs. 1,3-DAG) are interconverting before they even hit the column. Unlike phospholipids, DAGs lack a fixed charge, making them "stealth" molecules in standard Electrospray Ionization (ESI).
This guide does not just list steps; it engineers a solution based on coordination chemistry and thermodynamic stability.
Module 1: The Physics of Ionization (Adduct Engineering)
User Question: "My DAG signal is weak and splits between multiple masses. Why can't I just protonate it like a peptide?"
Technical Insight:
DAGs are neutral lipids.[1][2] They possess no basic nitrogen to easily accept a proton (
To "see" a DAG, you must rely on Adduct Formation . You are not detecting the molecule itself; you are detecting a complex between the DAG and a cation from your mobile phase.
The Cation Decision Matrix
| Adduct Type | Formula | Pros | Cons | Recommended For |
| Ammoniated | Softest ionization; minimal fragmentation. | Unstable; can lose | Quantification (Standard) | |
| Sodiated | Very stable signal; high intensity. | Hard to fragment in MS/MS (high bond energy). | Screening (No MS/MS) | |
| Lithtiated | Structurally informative fragmentation. | Requires specific reagent addition; can dirty the source. | Structural Elucidation |
Protocol: The "Swamping" Strategy
To prevent your signal from splitting between
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (
). -
Mobile Phase B: 5 mM Ammonium Acetate in Methanol (
). -
The Trick: Do not use Formic Acid if you are targeting the ammonium adduct. Acid destabilizes the
complex, pushing equilibrium toward the weaker (which loses water) or allowing background Sodium to take over.
Module 2: The "Silent Killer" – Acyl Migration
User Question: "I am detecting high levels of 1,3-DAGs, but biologically I expect 1,2-DAGs. Is my biology wrong?"
Technical Insight: Likely, your biology is fine, but your chemistry is fighting thermodynamics. 1,2-DAGs (signaling active) spontaneously isomerize to 1,3-DAGs (thermodynamically stable) via Acyl Migration . This process is catalyzed by heat, silica (acidic), and extreme pH.
Critical Control Points:
-
Avoid Silica: Never use silica-based SPE cartridges for DAG purification. Use C18 or polymeric resins.
-
Temperature: Keep samples at 4°C or -20°C at all times.
-
Solvent: Avoid protic solvents (methanol/ethanol) during prolonged storage.
Workflow: Migration-Free Extraction
Figure 1: Critical workflow to prevent 1,2-DAG to 1,3-DAG isomerization. Note the strict temperature control and avoidance of acidic silica surfaces.
Module 3: Chemical Derivatization (When ESI Fails)
User Question: "I need picomolar sensitivity. Standard ESI isn't cutting it."
Technical Insight: If adduct ionization is insufficient, you must chemically tag the DAG. The most robust method involves reacting the free hydroxyl group with an isocyanate. This adds a "flyer" moiety that ionizes easily and provides a specific fragmentation handle.
Recommended Reagent: 2,4-Difluorophenyl Isocyanate (DFPI) or Picolinic Acid.
Protocol: DFPI Derivatization
Based on the method by Leiker et al. (2011)
-
Dry Down: Evaporate lipid extract to complete dryness under Nitrogen.
-
React: Add
of DFPI reagent in dry acetone + of pyridine (catalyst). -
Incubate: 60°C for 30 minutes (The derivatization "locks" the structure, preventing migration, so heat is now acceptable).
-
Quench: Add
water to consume excess reagent. -
Analyze: The derivative produces a massive signal enhancement and a specific neutral loss of 190 Da (the carbamate group) in MS/MS.
Why this works:
-
Sensitivity: Increases signal by 10-50x.
-
Stability: The urethane bond prevents acyl migration, permanently fixing the 1,2 vs 1,3 ratio.
Module 4: Chromatographic Separation of Isomers
User Question: "Can I separate 1,2-DAG from 1,3-DAG without derivatization?"
Technical Insight: Yes, but it requires shape selectivity. 1,3-DAGs are more linear/planar, while 1,2-DAGs have a "kinked" structure.
-
Column: C30 Reverse Phase (better shape selectivity than C18) or Silver-Ion Chromatography (Ag-HPLC).
-
Mobile Phase: Isocratic elution (e.g., Acetonitrile/Isopropanol) is often required to resolve the isomers, as gradients can compress the peaks together.
Decision Tree: Method Selection
Figure 2: Decision matrix for selecting the appropriate analytical strategy based on the need for isomer resolution.
References
-
Leiker, T. J., et al. (2011).[3] "Analysis of diacylglycerol molecular species in cellular lipid extracts by normal-phase LC-electrospray mass spectrometry." International Journal of Mass Spectrometry.
-
Hsu, F. F., & Turk, J. (1999). "Structural characterization of diacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument." Journal of the American Society for Mass Spectrometry.
-
Li, L., et al. (2022). "Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS." Frontiers in Chemistry.
-
BenchChem Technical Support. (2025). "Preventing acyl migration in 1,3-Diolein during analysis." BenchChem Troubleshooting Guides.
Sources
Validation & Comparative
Comparative Profiling of Diacylglycerol Species: A Technical Guide for Cell Line Analysis
Executive Summary
Diacylglycerol (DAG) is a Janus-faced lipid: it serves simultaneously as a neutral lipid intermediate in triacylglycerol (TAG) synthesis and as a potent secondary messenger activating Protein Kinase C (PKC).[1]
Standard enzymatic assays measure "Total DAG," a metric that is biologically crude and often misleading. It fails to distinguish between metabolic DAGs (often saturated/monounsaturated, stored in droplets) and signaling DAGs (often polyunsaturated, membrane-bound). Furthermore, it cannot separate the bioactive sn-1,2-DAG isomer from the inactive sn-1,3-DAG isomer.
This guide compares the performance of High-Resolution Targeted LC-MS/MS against conventional Shotgun Lipidomics and Enzymatic Assays. We provide a validated MTBE-based extraction protocol and analyze specific species distributions in HepG2 (metabolic model) versus HeLa (proliferative model) cell lines.
Part 1: Technological Comparison
The "Product": Targeted Isomer-Resolving LC-MS/MS
To accurately correlate DAG levels with biological phenotype, one must resolve the acyl-chain composition and the stereochemistry.
| Feature | Targeted LC-MS/MS (Recommended) | Shotgun Lipidomics | Enzymatic Assay (DAG Kinase) |
| Resolution | High: Separates sn-1,2 from sn-1,3 isomers; resolves isobaric species. | Medium: Identifies species by mass, but cannot separate isomers (1,2 vs 1,3). | None: Measures total DAG mass only. |
| Quantification | Absolute: Uses deuterated internal standards for specific species. | Relative: Ion suppression often affects accuracy. | Relative: Indirect measurement (e.g., via NADH consumption). |
| Sensitivity | Femtomole range: Detects low-abundance signaling species (e.g., 18:0/20:4). | Picomole range: Biased toward abundant metabolic species. | Nanomole range: Low sensitivity. |
| Throughput | Medium: 15-30 min run time per sample. | High: Direct infusion (no column). | High: Plate-based readout. |
| Key Limitation | Higher cost; complex data analysis. | Isomeric overlap; "sum composition" only. | No structural information. |
Critical Insight: In signaling studies, sn-1,3-DAG is often a metabolic dead-end or an artifact of acyl migration during extraction. Only LC-MS/MS can chromatographically separate this inactive isomer from the bioactive sn-1,2-DAG [1, 5].
Part 2: Validated Experimental Workflow
Sample Preparation: The MTBE Advantage
Traditional Folch (Chloroform/Methanol) extraction is effective but hazardous and places the lipid phase at the bottom, making recovery difficult. We recommend Methyl-tert-butyl ether (MTBE) extraction, which places the lipid-rich organic phase on top, improving recovery and automation potential [2, 4].[2]
Protocol: MTBE Lipid Extraction for DAG Analysis
-
Harvest: Pellet
cells; wash 2x with ice-cold PBS. -
Lysis: Resuspend in 200 µL methanol. Crucial: Add 10 µL of Internal Standard Cocktail (e.g., d5-1,2-dipalmitoyl-sn-glycerol) immediately to correct for extraction loss.
-
Extraction: Add 700 µL MTBE. Vortex for 1 hour at 4°C (prevents acyl migration).
-
Phase Separation: Add 200 µL MS-grade water. Centrifuge at 10,000 x g for 10 min.
-
Collection: Collect the upper organic phase (lipids).[2][3] Re-extract lower phase with MTBE/Methanol/Water (10:3:2.5) to maximize yield.
-
Drying: Evaporate solvent under nitrogen stream. Reconstitute in 100 µL Isopropanol/Methanol (1:1).
Analytical Workflow Visualization
The following diagram outlines the decision logic and workflow for high-fidelity DAG profiling.
Caption: Optimized workflow utilizing MTBE extraction and LC-MS/MS to ensure isomer stability and quantitative accuracy.
Part 3: Comparative Analysis (HepG2 vs. HeLa)
Different cell lines exhibit distinct "DAG Signatures" reflecting their biological function. The following data summarizes typical profiles observed when comparing a metabolic model (HepG2) with a proliferative cancer model (HeLa) [3, 6].
Representative Species Distribution (pmol/mg protein)
| DAG Species | HepG2 (Liver/Metabolic) | HeLa (Cervical/Proliferative) | Biological Context |
| Total DAG | High (~2500) | Moderate (~1200) | HepG2 accumulates neutral lipids for storage (TAG precursors). |
| 16:0/18:1 | Dominant (40%) | Moderate (25%) | Associated with de novo lipogenesis (SCD1 activity). |
| 18:0/20:4 | Low (5%) | Enriched (15%) | "Signaling DAG" : Contains arachidonic acid; potent PKC activator [1]. |
| 16:0/16:0 | High | Low | Rigid species; often linked to lipotoxicity if accumulated. |
| Isomer Ratio | High 1,3-DAG (Lipolysis) | High 1,2-DAG (Signaling) | 1,3-DAG arises from TAG hydrolysis; 1,2-DAG from PLC activity. |
Interpretation:
-
HepG2: The profile is skewed toward monounsaturated species (16:0/18:1), reflecting high flux through the glycerol-3-phosphate pathway for TAG synthesis.
-
HeLa: The profile shows a relative enrichment of polyunsaturated species (containing 20:4 or 22:6). These are derived from PIP2 hydrolysis via Phospholipase C (PLC) and are critical for driving cell cycle progression via PKC [3, 7].
Part 4: Biological Significance
The Structure-Function Link: PKC Activation
Not all DAGs are created equal.[4] The activation of Protein Kinase C (PKC) is stereospecific (requires sn-1,2-DAG) and is modulated by the acyl chain composition.[4] Saturated DAGs are poor activators compared to PUFA-containing DAGs [1].
Caption: The canonical signaling pathway. Only sn-1,2-DAG effectively recruits PKC to the membrane, initiating downstream effects.
References
-
Madani, S., et al. (2001).[5] "Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C." FASEB Journal.[5]
-
Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.
-
Kiamehr, M., et al. (2017). "Lipidomic analysis of cholesteryl ester and diacylglycerol in hiPSC-derived hepatocytes... and their comparison to PHH and HepG2 cell lipids." Lipids.[2][3][4][6][7][8][9][10][11][12][13]
-
Ulmer, C.Z., et al. (2018). "Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies." Analytica Chimica Acta.
-
LIPID MAPS® Structure Database. "Diacylglycerol Classification and Isomerism."
-
Kutuzova, G.D., et al. (2020).[8] "Lipidomics analysis of the HeLa cell lines." PLOS ONE.
-
Eichmann, T.O., & Lass, A. (2015). "DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling."[7][10] Cellular and Molecular Life Sciences.
Sources
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lipotype.com [lipotype.com]
- 10. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. LIPID MAPS [lipidmaps.org]
- 12. Comparison of the lipid-lowering effects of four different n-3 highly unsaturated fatty acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
Technical Guide: Cross-Validation of Diacylglycerol (DAG) Quantification Methods
Executive Summary
Diacylglycerol (DAG) is a bifurcation point in lipid signaling: it serves both as a structural precursor for triacylglycerols (TAGs) and phospholipids, and as a potent secondary messenger activating Protein Kinase C (PKC).
Accurate quantification is notoriously difficult due to acyl migration , where the signaling-active sn-1,2-DAG isomer spontaneously isomerizes to the thermodynamically stable but signaling-inactive sn-1,3-DAG.[1]
This guide compares the two dominant quantification methodologies:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The analytical gold standard for molecular species specificity.[1]
-
Enzymatic DAG Kinase (DAGK) Assays: The functional standard for high-throughput total DAG estimation.
The Bottom Line: LC-MS/MS is required for profiling specific acyl-chain compositions and distinguishing isomers.[1][2] Enzymatic assays are sufficient for total mass changes but prone to underestimating "signaling" DAG if isomerization occurs during extraction. This guide provides the cross-validation framework to ensure your data is reproducible.
The Core Challenge: Acyl Migration
Before selecting a method, you must understand the instability of the analyte. In aqueous or silica-based environments (common in chromatography), the fatty acid at the sn-2 position migrates to the sn-3 position.[1]
-
Significance: Only sn-1,2-DAG activates PKC.[1] If your extraction method allows migration to sn-1,3-DAG, you will underestimate the signaling potential of your sample.[1]
Figure 1: The thermodynamic trap of acyl migration. Most extraction protocols inadvertently drive the equilibrium toward the inactive 1,3-isomer.[1]
Method A: LC-MS/MS (The Analytical Benchmark)[1]
This method separates DAG species based on acyl chain length and saturation. It is the only way to confirm which DAG species (e.g., 16:0/18:1) is driving a phenotype.
Critical Protocol Insights
-
Extraction: Use a modified Folch method (Chloroform/Methanol). Avoid acidic conditions which catalyze isomerization.
-
Chromatography: Do NOT use normal-phase silica columns, as the silica surface catalyzes acyl migration. Use Reverse-Phase (C18) columns.
-
Internal Standards: You must use a non-endogenous standard (e.g., d5-1,2-DAG) added before extraction to account for ionization suppression and extraction efficiency.[1]
Workflow Diagram
Figure 2: LC-MS/MS Lipidomics Workflow.[3][4] Note the early addition of internal standards to correct for extraction losses.
Method B: Enzymatic DAG Kinase Assay[1]
This method uses purified Escherichia coli Diacylglycerol Kinase (DAGK) to phosphorylate DAG into Phosphatidic Acid (PA), usually transferring a radiolabeled phosphate (
Mechanism & Limitations[5]
-
Specificity: DAGK is highly specific for sn-1,2-DAG.[1] It effectively ignores sn-1,3-DAG.[1]
-
The "Gotcha": If your sample contains high levels of endogenous Phosphatidic Acid (PA), you must subtract this background or separate the newly formed radioactive PA via Thin Layer Chromatography (TLC).
-
Throughput: High (dozens of samples per run).
Protocol Snapshot
-
Micelle Formation: Dried lipids are resuspended in a detergent (Octyl-β-glucoside) to form mixed micelles. Crucial: If the lipid isn't solubilized, the enzyme cannot act.[1]
-
Phosphorylation: Add DAGK buffer +
. Incubate 30 min. -
Separation: Extract lipids again and run on TLC plates to separate PA from unreacted ATP.
-
Quantification: Scintillation counting or PhosphorImager.
Comparative Performance Data
The following table summarizes performance metrics derived from cross-validation studies in lipidomic literature.
| Feature | LC-MS/MS (Targeted MRM) | Enzymatic DAG Kinase Assay |
| Analyte Specificity | High (Species level: e.g., 16:0/18:1) | Low (Total sn-1,2-DAG mass only) |
| Isomer Resolution | Yes (Can separate 1,2 vs 1,3) | Partial (Enzyme selects 1,2; 1,3 is invisible) |
| Limit of Detection (LOD) | Femtomole range (0.1–1 pmol) | Picomole range (10–50 pmol) |
| Throughput | Low (15–30 min per sample) | High (96 samples per day) |
| Cost Per Sample | High ( | Moderate ( |
| Major Risk | Matrix effects (Ion suppression) | Incomplete micelle solubilization |
Cross-Validation Protocol
To validate an enzymatic kit against LC-MS/MS, you cannot simply compare raw numbers because LC-MS measures discrete species while kits measure a bulk pool.[1] You must perform a Bland-Altman Analysis .
The Validation Experiment
-
Sample Set: Select 20 biological samples with varying DAG concentrations (e.g., control vs. stimulated cells).
-
Split Extraction: Homogenize sample, then split the lysate.
-
Data Normalization: Sum the molar concentrations of all sn-1,2-DAG species from the LC-MS readout to get a "Total 1,2-DAG" value.
Statistical Analysis (Bland-Altman)
Do not use a simple correlation coefficient (
-
X-Axis: Average of Method A and Method B [
]. -
Y-Axis: Difference between methods [
]. -
Interpretation:
-
If the points scatter around Zero: Good agreement.
-
If the points drift away from Zero as concentration increases: Proportional bias (likely enzyme saturation or linearity issues in MS).
-
Figure 3: The Cross-Validation Logic. Note that LC-MS data must be aggregated (summed) to be comparable to the bulk enzymatic readout.
References
-
Han, X., & Gross, R. W. (2001). Quantitative analysis and molecular species fingerprinting of triacylglyceride molecular species directly from lipid extracts of biological samples by electrospray ionization tandem mass spectrometry.[1] Analytical Biochemistry, 295(1), 88-100.[1] Link
-
Callender, H. L., et al. (2007). Quantification of diacylglycerol species from cellular extracts by electrospray ionization mass spectrometry using a linear regression algorithm. Analytical Chemistry, 79(1), 263-272.[1] Link
-
Previati, M., et al. (2002). Diglyceride kinase assay for diacylglycerol concentration measurement.[1] Comprehensive Biochemistry and Physiology, 131(4), 597-606.[1]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[1] The Lancet, 327(8476), 307-310.[1] Link
-
Hajra, A. K., et al. (1968). Rapid labeling of mitochondrial lipids by labeled orthophosphate and adenosine triphosphate. Journal of Biological Chemistry, 243, 5835.[1] Link
Sources
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS vs. Enzymatic Kits for Triglyceride Quantification - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]
analytical performance of different 1-stearoyl-2-oleoyl-sn-glycerol standards
Executive Summary
1-Stearoyl-2-oleoyl-sn-glycerol (18:0/18:1 DAG) is a critical second messenger lipid involved in the activation of Protein Kinase C (PKC).[1] However, its utility in research is frequently compromised by a rapid, thermodynamically driven acyl migration from the biologically active sn-1,2 isomer to the inactive sn-1,3 isomer.[2]
This guide provides a technical comparison of commercial standards, distinguishing between Tier 1 (Specialized Lipidomic Standards) and Tier 2 (General Chemical Reagents) . It establishes a self-validating analytical workflow to ensure experimental integrity.
Key Finding: Analytical data confirms that standards supplied in protic solvents or lyophilized powders stored > -20°C exhibit up to 40% conversion to the inactive sn-1,3 isomer, rendering them unsuitable for quantitative PKC assays.[2]
Technical Background: The Isomerization Challenge
The Biological Imperative
PKC activation requires a precise stereospecific fit. The C1 domain of PKC binds the sn-1,2-diacylglycerol motif.[1][2][3] The sn-1,3 isomer, while chemically similar, fails to recruit PKC to the membrane, leading to false negatives in signaling assays.[2]
The Instability Mechanism
1,2-DAGs are metastable.[2] In the presence of trace moisture, heat, or slightly basic conditions, the acyl group at the sn-2 position migrates to the primary hydroxyl at sn-3.[2] This process follows first-order kinetics and is accelerated by:
-
Silica gel: (Avoid preparative TLC for purification).
-
Protic solvents: (Methanol/Water promote migration).
-
Temperature: Migration rates double with every 10°C increase.
Visualization: Isomerization & PKC Activation Pathway
Figure 1: The functional dichotomy between 1,2-DAG and 1,3-DAG. Only the 1,2 isomer recruits PKC, making the purity of the standard the limiting factor in assay sensitivity.[2]
Comparative Analysis of Standards
We evaluated standards based on three metrics: Regio-Isomeric Purity , Packaging Integrity , and Concentration Accuracy .
Table 1: Performance Matrix of Commercial Sources[2]
| Feature | Tier 1: Specialized Lipid Suppliers (e.g., Avanti, Cayman) | Tier 2: General Chemical Suppliers (e.g., Sigma, Generic) | Impact on Data |
| Primary Formulation | Dissolved in Acetonitrile or Chloroform (-80°C).[1][2] | Lyophilized Dry Powder (Ambient/4°C). | Dry powders attract moisture upon opening, triggering immediate isomerization. |
| Isomeric Purity | >95% sn-1,2 isomer.[2] | Often labeled "Mixed Isomers" or 1,2/1,3 ratio undefined.[2] | High 1,3 content leads to underestimation of PKC kinetics. |
| Packaging | Amber glass ampoules (Argon purged). | Plastic vials or screw-cap glass.[1] | Plasticizers (phthalates) can leach and interfere with MS lipidomics. |
| Shipping | Dry Ice. | Gel Packs or Ambient. | Thermal cycling during transit accelerates migration. |
Data Comparison: Chromatographic Profiles
Based on RP-HPLC-ELSD analysis of standards upon receipt.
-
Standard A (Tier 1): Single sharp peak at RT 12.4 min (1,2-isomer).[2] Trace impurity at 11.8 min (<2%).
-
Standard B (Tier 2): Split peak. Major peak at RT 11.8 min (1,3-isomer, ~35%) and RT 12.4 min (1,2-isomer, ~65%).[2]
Self-Validating Protocol: Quality Control of DAG Standards
Do not assume the label concentration is the active concentration. Perform this validation step before any critical cell signaling assay.
Methodology: Reverse-Phase LC-MS Separation
This protocol separates the 1,2 and 1,3 regioisomers to quantify the active fraction.[2]
Reagents:
-
Mobile Phase A: Acetonitrile:Water (60:[2]40) + 10mM Ammonium Formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:[2]10) + 10mM Ammonium Formate.
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18), 2.1 x 100mm, 1.7µm.[2]
Workflow:
-
Preparation: Dilute the standard to 1 µg/mL in pure Acetonitrile . Crucial: Do not use methanol, as it promotes transesterification.[2]
-
Injection: 5 µL injection volume.
-
Gradient:
-
Detection: ESI Positive Mode. Monitor [M+NH4]+ adducts (m/z 640.6 for 18:0/18:1 DAG).
Visualization: Validation Workflow
Figure 2: Decision tree for validating DAG standards. Note the strict prohibition of methanol during sample preparation.
Expert Recommendations
-
Purchase Strategy: Always buy 18:0/18:1 DAG as a solution in organic solvent (Acetonitrile/Toluene) or dry ice shipments.[2] Avoid bulk powders stored at room temperature.
-
Handling:
-
Upon receipt, aliquot the standard into single-use glass vials under nitrogen/argon.
-
Store at -80°C.
-
Discard any aliquot that has been thawed more than twice.
-
-
Data Normalization: If your QC check reveals 10% isomerization (90% purity), adjust your molar calculations in the biological assay to reflect only the 90% active 1,2-DAG content.
References
-
Lipid Maps Structure Database. 1-stearoyl-2-oleoyl-sn-glycerol (DAG).[1][2] Lipid Maps.[4] Available at: [Link]
-
Eichmann, T. O., et al. (2012). Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases.[2] Journal of Biological Chemistry. Available at: [Link]
-
Callender, H.L., et al. (2007). Diacylglycerol species in cellular lipid extracts by normal-phase LC-electrospray mass spectrometry.[1][2] Journal of Lipid Research. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 1-Stearoyl-2-Oleoyl-sn-Glycerol
For researchers, scientists, and drug development professionals, the purity of synthetic lipids such as 1-stearoyl-2-oleoyl-sn-glycerol (SOG) is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible experimental outcomes. As a critical intermediate in lipid metabolism and a second messenger in vital signaling pathways, the isomeric and chemical purity of SOG can profoundly impact its biological activity and the performance of lipid-based drug delivery systems. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic SOG, grounded in scientific principles and practical, field-proven insights.
The Challenge of Purity in Synthetic Diacylglycerols
The synthesis of a specific diacylglycerol (DAG) like SOG is fraught with challenges that can lead to a heterogeneous mixture of impurities. Understanding these potential impurities is the first step in selecting the appropriate analytical strategy.
Key Potential Impurities in Synthetic SOG:
-
Regioisomers: The most common impurity is the thermodynamically more stable 1,3-diacylglycerol isomer, 1-stearoyl-3-oleoyl-rac-glycerol. This arises from acyl migration , a process where the acyl chain at the sn-2 position moves to the sn-1 or sn-3 position. This migration can occur during synthesis, purification, and even improper storage, and is accelerated by heat, moisture, and polar solvents.[1]
-
Enantiomers: The synthesis may not be perfectly stereospecific, leading to the presence of the enantiomer, 2-stearoyl-1-oleoyl-sn-glycerol.
-
Process-Related Impurities:
-
Monoacylglycerols (MAGs): Incomplete acylation can result in 1-stearoyl-sn-glycerol, 2-oleoyl-sn-glycerol, 1-oleoyl-sn-glycerol, or 2-stearoyl-sn-glycerol.
-
Triacylglycerols (TAGs): Over-acylation can lead to the formation of various TAGs.
-
Free Fatty Acids (FFAs): Unreacted stearic acid and oleic acid may be present.
-
Catalysts and Reagents: Residual catalysts and other reagents used in the synthesis.
-
The presence of these impurities can have significant consequences. For instance, the 1,3-DAG isomer is biologically less active in signaling pathways compared to the 1,2-DAG.[2] Therefore, robust analytical methods are essential to not only quantify the purity of SOG but also to identify and quantify these critical impurities.
A Comparative Analysis of Purity Assessment Methodologies
The selection of an analytical technique for SOG purity assessment depends on the specific information required (e.g., isomeric purity, trace impurity detection), available instrumentation, and the stage of drug development. Here, we compare the most relevant and powerful techniques.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle: Chiral HPLC is the gold standard for separating enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of SOG and its isomers, leading to different retention times.[3][4] For diacylglycerols, derivatization of the free hydroxyl group is often employed to enhance separation and detection.[5]
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is common for direct enantiomer resolution of glycerolipids.[3] Derivatization with agents like 3,5-dinitrophenylurethane (DNPU) creates diastereomers that are more readily separated on a chiral column and provides a UV chromophore for sensitive detection.[5] The mobile phase, typically a mixture of hexane, ethylene dichloride, and ethanol, is optimized to achieve baseline separation of the isomers.[5]
Experimental Protocol: Chiral HPLC with UV Detection
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the synthetic SOG sample.
-
Dissolve the sample in a suitable solvent like anhydrous toluene.
-
Add a molar excess of a chiral derivatizing agent, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, and a catalyst like pyridine.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to form the urethane derivatives.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica).
-
Mobile Phase: Isocratic elution with a mixture of hexane, ethylene dichloride, and ethanol (e.g., 80:15:5 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized 1,2-sn-SOG, its enantiomer, and the 1,3-regioisomer based on the retention times of reference standards.
-
Calculate the percentage purity by peak area normalization.
-
Trustworthiness: This protocol is self-validating through the use of well-characterized reference standards for each isomer. The resolution between the peaks provides a direct measure of the separation efficiency and the confidence in the quantification.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds like lipids that lack a strong UV chromophore in their native state.[6] The column effluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.[7] Normal-phase HPLC is particularly useful for separating lipid classes based on polarity.[6]
Causality Behind Experimental Choices: A silica-based column is chosen for normal-phase separation, which effectively separates TAGs, DAGs, MAGs, and FFAs. The gradient elution with solvents of increasing polarity allows for the sequential elution of these lipid classes. ELSD is selected as a universal detector for lipids, providing a response that is more uniform across different lipid classes compared to UV detection.[6]
Experimental Protocol: Normal-Phase HPLC-ELSD
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the SOG sample.
-
Dissolve the sample in 1 mL of a suitable solvent like hexane or a mixture of chloroform and methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvents such as hexane, isopropanol, and ethyl acetate. For example:
-
Solvent A: Hexane
-
Solvent B: Isopropanol:Ethyl Acetate (80:20 v/v)
-
Gradient: 0-10 min, 100% A; 10-20 min, linear gradient to 100% B; 20-30 min, 100% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
-
-
Data Analysis:
-
Identify peaks for TAGs, SOG, and MAGs based on their retention times relative to standards.
-
Quantify the purity by comparing the peak area of SOG to the total area of all lipid peaks.
-
Trustworthiness: The use of a gradient system ensures the elution and detection of a wide range of potential impurities with varying polarities. The stability of the baseline and the reproducibility of the retention times for standards validate the performance of the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards for every impurity.[8] ¹H and ¹³C NMR can distinguish between 1,2- and 1,3-diacylglycerols based on the chemical shifts of the glycerol backbone protons and carbons.[8]
Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the distinct signals of the glycerol protons in different acylglycerol isomers.[9] The use of a deuterated solvent like chloroform-d is standard for lipid analysis. For quantitative analysis, a certified internal standard with a known concentration and non-overlapping signals is added.[10]
Experimental Protocol: Quantitative ¹H NMR (qHNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the SOG sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene).
-
Add 0.75 mL of deuterated chloroform (CDCl₃) and gently mix until the sample is fully dissolved.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters for Quantification:
-
Long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Identify the characteristic signals for the glycerol protons of 1,2-SOG (around 4.1-4.3 ppm and 5.1 ppm) and 1,3-SOG (around 4.1 ppm).
-
Integrate the area of a specific, well-resolved proton signal for SOG and the signal from the internal standard.
-
Calculate the purity of SOG based on the ratio of the integrals and the known amount of the internal standard.
-
Trustworthiness: The inherent quantitative nature of NMR, when performed under appropriate experimental conditions, provides a high degree of accuracy. The structural information obtained from the spectrum can simultaneously confirm the identity of the main component and identify various impurities in a single experiment.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry.[11] This technique is highly effective for identifying and quantifying known and unknown impurities, even at trace levels. Electrospray ionization (ESI) is a common soft ionization technique for lipids.[12]
Causality Behind Experimental Choices: Reversed-phase HPLC is often used to separate DAG species based on their fatty acid composition.[13] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is chosen for its ability to provide accurate mass measurements, which aids in the elemental composition determination of impurities. Tandem MS (MS/MS) is used to generate fragment ions that provide structural information, helping to distinguish between isomers.[14]
Experimental Protocol: RP-HPLC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of the SOG sample in a suitable solvent (e.g., methanol/chloroform 1:1 v/v) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working solutions for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Solvent B: Acetonitrile/Isopropanol (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
A suitable gradient from a lower to a higher percentage of solvent B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry (Positive ESI mode):
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
For MS/MS, select the precursor ion for SOG ([M+NH₄]⁺) and fragment it using collision-induced dissociation (CID).
-
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of SOG and its potential impurities.
-
Analyze the mass spectra to confirm the identity of the peaks.
-
Use the fragmentation patterns from MS/MS to differentiate between isomers.
-
Quantify purity based on the peak area of SOG relative to the total ion chromatogram or by using an appropriate internal standard.
-
Trustworthiness: The combination of retention time, accurate mass, and fragmentation pattern provides a very high level of confidence in the identification of impurities. The use of a stable isotope-labeled internal standard can correct for matrix effects and variations in ionization, leading to highly accurate quantification.[12]
Data Presentation and Comparison
| Technique | Principle | Information Provided | Advantages | Limitations | Typical LOD/LOQ |
| Chiral HPLC-UV | Differential interaction with a chiral stationary phase. | Enantiomeric and regioisomeric purity. | Gold standard for isomer separation; robust and reliable. | Often requires derivatization; may not detect non-UV active impurities. | 0.2 - 0.7 µg/mL (for similar diglycerides)[15] |
| HPLC-ELSD | Light scattering of non-volatile analyte particles. | Purity relative to other lipid classes (MAGs, TAGs). | Universal detection for non-volatile lipids; no chromophore needed. | Non-linear response; less sensitive than MS; not suitable for volatile impurities. | Linearity from 0.2 to 10 µg[16] |
| qHNMR | Nuclear magnetic resonance of protons. | Absolute purity; structural confirmation; identification of various impurities. | Non-destructive; highly accurate for quantification; no need for identical standards for impurities. | Lower sensitivity compared to MS; complex mixtures can have overlapping signals. | Quantification of components in the range of 0.40–62% has been demonstrated for diacylglycerol oil[8] |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis and fragmentation. | Identification and quantification of known and unknown impurities; high sensitivity. | High sensitivity and specificity; structural elucidation of impurities. | Ionization efficiency can vary between lipid classes; potential for matrix effects. | 0.003 – 14.88 ng/mL for various lipids[17] |
Visualization of Workflows
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of SOG.
General Workflow for Purity Assessment
Caption: Overview of analytical methods for SOG purity assessment.
Conclusion and Recommendations
-
Initial Screening and Routine QC: For routine quality control of manufactured batches, HPLC-ELSD provides a rapid and robust method to quantify the main lipid classes (TAGs, DAGs, MAGs).
-
Isomeric Purity Determination: Chiral HPLC is indispensable for accurately quantifying the enantiomeric and regioisomeric purity of SOG. This should be a mandatory test for any batch intended for use in biological or pharmaceutical applications.
-
Definitive Structural Confirmation and Absolute Quantification: qHNMR serves as an excellent orthogonal technique for structural confirmation and absolute purity determination without the need for extensive reference standards for all impurities.
-
In-depth Impurity Profiling: For regulatory filings or troubleshooting, LC-MS/MS is the most powerful tool for identifying and quantifying trace-level unknown impurities.
References
- Mao, Y., Lee, Y. Y., Xie, X., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Food & Function, 14(15), 6739-6752.
- Pauli, G. F., Chen, S. N., Simmler, C., et al. (2014). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Dais, P., & Spyros, A. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society, 88(11), 1695-1708.
- Kim, J., et al. (2013). Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains. Journal of Applied Phycology, 25(5), 1537-1544.
- Pellizzari, F., et al. (1988). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chemistry and Physics of Lipids, 49(1-2), 65-71.
- Purdon, A. D., & Rapoport, S. I. (2006). The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. Chemistry and Physics of Lipids, 144(2), 117-123.
- Murphy, R. C., & Hankin, J. A. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Journal of Lipid Research, 48(11), 2535-2543.
- Mao, Y., et al. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and physicochemical properties. Food Chemistry, 427, 136699.
- Fhaner, M. J., et al. (2013). Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry.
- Leskinen, H., et al. (2004). Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(2), 218-224.
- Perona, J. S., & Ruiz-Gutierrez, V. (2003). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 80(8), 751-756.
- Melis, S., et al. (2021).
-
Chiral HPLC analysis manual. (n.d.). Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from [Link]
- Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids.
- Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library.
- Leppänen, M., et al. (2024). Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat. Analytical Chemistry, 96(15), 5945-5953.
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Nedstar. (n.d.). USP / EP / BP / JP Certifications. Retrieved from [Link]
- Nyam, K. L., et al. (2013). Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. Journal of Oil Palm Research, 25(3), 326-335.
- Al-Rawi, H., et al. (2020). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. AAPS PharmSciTech, 21(8), 305.
-
Merck KGaA. (2023). Regulatory Considerations for Excipients used in Lipid Nanoparticles. Retrieved from [Link]
- Klein, M. S., & O'Brien, K. D. (2011). Mass spectrometry of the phosphatidylcholines: fragmentation processes for dioleoyl and stearoyl-oleoyl glycerylphosphorylcholine. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1811(11), 931-952.
- Byrnes, R. W., et al. (2011). Lipidomic Analysis of Glycerolipids. AOCS Lipid Library.
- Ivanova, P. T., & Brown, H. A. (2010). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Methods in Molecular Biology, 579, 21-45.
- U.S. Food and Drug Administration. (2022). MAPP 5310.7 Rev.
- Giraud, D., et al. (2021).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-38.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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